Thiophene-3-carbothioamide
Description
Overview of Thiophene (B33073) Derivatives in Heterocyclic Chemistry
Heterocyclic chemistry is a vast and vital branch of organic chemistry, and thiophene derivatives are prominent members of this family. These compounds are characterized by a five-membered ring containing four carbon atoms and one sulfur atom. numberanalytics.com
Significance of Thiophene as a Core Building Block in Organic Synthesis
Thiophene was first identified in 1882 by Viktor Meyer as an impurity in benzene (B151609) derived from coal tar. wikipedia.orgslideshare.net Its structural similarity to benzene, yet with distinct electronic properties due to the presence of the sulfur atom, makes it a versatile building block in organic synthesis. numberanalytics.comnumberanalytics.com The thiophene nucleus is a key component in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.comnumberanalytics.com In medicinal chemistry, the thiophene ring is often used as a bioisostere for the benzene ring, meaning it can replace a benzene ring in a biologically active compound without a significant loss of activity. wikipedia.orgrroij.com This is exemplified in drugs like the non-steroidal anti-inflammatory drug (NSAID) lornoxicam, which is a thiophene analog of piroxicam. wikipedia.org
Evolution of Research on Thiophene-Based Heterocycles
Initially regarded as a mere contaminant, the unique reactivity of thiophene quickly established its importance in organic chemistry. numberanalytics.com Research into thiophene and its derivatives has evolved significantly since its discovery. Early work focused on understanding its fundamental chemical properties and reactions, such as electrophilic substitution. numberanalytics.com Over the years, the development of new synthetic methodologies, including metal-catalyzed cross-coupling reactions, has greatly expanded the ability of chemists to create a diverse range of thiophene-based compounds. numberanalytics.combohrium.com This has led to their application in materials science, particularly in the development of organic semiconductors for electronics like thin-film transistors and solar cells. researchgate.net Furthermore, the exploration of thiophene derivatives in medicinal chemistry continues to be an active area of research, with studies investigating their potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents. nih.govnih.gov
Nomenclature and Structural Context of Thiophene-3-carbothioamide
The systematic IUPAC name for this compound is this compound. matrix-fine-chemicals.com The name clearly indicates its structure: a thiophene ring with a carbothioamide group attached at the third position. The carbothioamide functional group consists of a carbon atom double-bonded to a sulfur atom and single-bonded to an amino group (-CSNH2).
Below is a table summarizing the key identifiers for this compound:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 24044-76-6 echemi.com |
| Molecular Formula | C5H5NS2 echemi.com |
| Molecular Weight | 143.23 g/mol echemi.com |
| InChI Key | AFPMDKHZYQALNQ-UHFFFAOYSA-N matrix-fine-chemicals.com |
The structure of this compound features a planar, aromatic thiophene ring. The presence of the electron-withdrawing carbothioamide group influences the electronic distribution within the thiophene ring, affecting its reactivity and potential interactions with biological targets.
Research Trajectories and Future Prospects of this compound
Current research on this compound and its derivatives is multifaceted, with significant efforts directed towards medicinal chemistry and materials science.
In the pharmaceutical realm, various substituted thiophene-3-carboxamide (B1338676) and carbothioamide derivatives have been synthesized and evaluated for a range of biological activities. Studies have reported on derivatives exhibiting antibacterial, antifungal, anticancer, and anti-inflammatory properties. scispace.comresearchgate.netresearchgate.net For instance, certain thiophene-3-carboxamide derivatives have shown potential as EGFR kinase inhibitors with cytotoxic activity against cancer cell lines. nih.gov The synthesis of novel pyrazole-1-carbothioamides incorporating a thiophene moiety has led to the discovery of compounds with antidepressant activity. nih.gov
The future of this compound research appears promising. The development of more efficient and sustainable synthetic methods will likely accelerate the discovery of new derivatives with enhanced biological activities. bohrium.commdpi.com Further exploration into the structure-activity relationships of these compounds will be crucial for designing molecules with improved potency and selectivity for specific biological targets. nih.gov In materials science, the unique electronic properties of the thiophene ring suggest that this compound derivatives could be investigated for applications in organic electronics, although this area is less explored compared to its medicinal applications. researchgate.net The continued investigation of this versatile heterocyclic scaffold holds the potential for significant advancements in both medicine and materials science.
Structure
3D Structure
Properties
IUPAC Name |
thiophene-3-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NS2/c6-5(7)4-1-2-8-3-4/h1-3H,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPMDKHZYQALNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370520 | |
| Record name | thiophene-3-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24044-76-6 | |
| Record name | thiophene-3-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Thiophene 3 Carbothioamide and Its Derivatives
Direct Synthesis Approaches
Direct synthesis approaches provide efficient routes to thiophene-3-carbothioamide and its derivatives, often involving multicomponent reactions or sequential functionalization of pre-existing thiophene (B33073) rings. These methods are valued for their versatility and ability to introduce diverse substitution patterns on the thiophene core.
Condensation Reactions with Thiosemicarbazide (B42300)
A common and versatile method for the synthesis of various sulfur and nitrogen-containing heterocycles involves the condensation of thiosemicarbazide with suitable carbonyl compounds. This reaction initially forms a thiosemicarbazone intermediate, which can then undergo cyclization to form the desired thiophene ring. The nature of the starting carbonyl compound dictates the substitution pattern of the final this compound derivative.
Chalcones, or 1,3-diaryl-2-propen-1-ones, are valuable precursors for the synthesis of a variety of heterocyclic compounds. The reaction of chalcones with thiosemicarbazide hydrochloride in the presence of a base like sodium acetate (B1210297) can lead to the formation of pyrazoline derivatives. However, under specific reaction conditions, a subsequent cyclization involving the sulfur atom can lead to the formation of a thiophene ring. While direct synthesis of this compound from chalcones is not the most common route, modifications of this reaction pathway can be envisioned to yield the target scaffold. A novel and efficient method to synthesize chalcone (B49325) thiosemicarbazones involves ultrasound irradiation, which offers milder conditions, higher yields (76-93%), and shorter reaction times (1.5-2.0 hours) compared to traditional acid-catalyzed refluxing methods. wikipedia.org
| Starting Chalcone | Reagents | Conditions | Product | Yield (%) | Reference |
| 1,3-Diphenyl-2-propen-1-one | Thiosemicarbazide HCl, NaOAc, Ethanol (B145695) | Ultrasound, Room Temp, 1.5-2.0 h | Chalcone thiosemicarbazone | 85 | wikipedia.org |
| 1-(4-Chlorophenyl)-3-phenyl-2-propen-1-one | Thiosemicarbazide HCl, NaOAc, Ethanol | Ultrasound, Room Temp, 1.5-2.0 h | Chalcone thiosemicarbazone | 91 | wikipedia.org |
| 1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one | Thiosemicarbazide HCl, NaOAc, Ethanol | Ultrasound, Room Temp, 1.5-2.0 h | Chalcone thiosemicarbazone | 88 | wikipedia.org |
This table represents the synthesis of chalcone thiosemicarbazone intermediates, which could potentially be cyclized to form thiophene derivatives.
The condensation of aldehydes and ketones with thiosemicarbazide is a well-established method for the synthesis of thiosemicarbazones. researchgate.net These intermediates are crucial for the subsequent synthesis of this compound derivatives. The Gewald reaction, a multicomponent condensation, is a powerful tool for the synthesis of 2-aminothiophenes. wikipedia.orgmdpi.com This reaction typically involves a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. By modifying the nitrile component to a cyano-thioacetamide or a related species, it is possible to directly obtain a this compound derivative. The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. wikipedia.org
| Carbonyl Compound | α-Cyano Component | Reagents | Product | Reference |
| Cyclohexanone | Ethyl cyanoacetate | Sulfur, Morpholine (B109124) | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | |
| Acetone | Cyanoacetone | Sulfur, Sodium ethoxide | 1-(2-Amino-4-methyl-3-thienyl)ethanone | nih.gov |
This table illustrates the Gewald reaction, a key method for synthesizing substituted thiophenes which can be adapted to produce this compound derivatives.
Vilsmeier–Haack Reaction in Thiophene Derivatization Leading to Carbothioamides
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comwikipedia.org This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the thiophene ring. nih.govrsc.org Specifically, formylation of a thiophene precursor at the 3-position provides a crucial intermediate, thiophene-3-carboxaldehyde. This aldehyde can then be converted into the target this compound. A common method for this conversion is the reaction of the aldehyde with a source of sulfur and ammonia (B1221849), or through a multi-step process involving the formation of an oxime, followed by reduction and thionation. One study demonstrated the Vilsmeier-Haack reaction on thiophene carboxamide, resulting in the formation of 5-formylthiophene-2-carboxamide (B1337578) with a 57% yield. nih.gov The resulting aldehyde proton was confirmed by a singlet peak at δ = 10.18 ppm in the ¹H NMR spectrum. nih.gov
| Starting Material | Reagents | Product | Yield (%) | Reference |
| Thiophene-2-carboxamide | POCl₃, DMF | 5-Formylthiophene-2-carboxamide | 57 | nih.gov |
| 3-Methoxybenzo[b]thiophene | POCl₃, DMF | 2-Formyl-3-methoxybenzo[b]thiophene | - | rsc.org |
This table provides examples of the Vilsmeier-Haack formylation of thiophene derivatives, a key step in a potential synthetic route to this compound.
Synthesis via Organometallic Reagents
Organometallic reagents, such as organolithium and Grignard reagents, are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The high reactivity of these reagents allows for the functionalization of the thiophene ring at specific positions.
To synthesize this compound, one can envision a strategy starting with a 3-halothiophene. This starting material can be converted into a 3-thienyllithium or a 3-thienylmagnesium halide (Grignard reagent) via metal-halogen exchange or direct insertion of the metal. wikipedia.orgresearchgate.net This organometallic intermediate can then be reacted with an appropriate electrophile to introduce the carbothioamide group. For instance, reaction with a thiocarbonylating agent like thiophosgene (B130339) (CSCl₂) followed by treatment with ammonia would yield the desired product. Alternatively, the organometallic species could be reacted with carbon disulfide (CS₂) to form a dithiocarboxylate intermediate, which can then be converted to the carbothioamide. For example, 2-bromothiophene (B119243) can be converted to its Grignard reagent, which can then be used in subsequent reactions. orgsyn.org
| Thiophene Derivative | Organometallic Reagent | Proposed Electrophile | Potential Product |
| 3-Bromothiophene | n-Butyllithium | 1. CS₂; 2. NH₃ | This compound |
| 3-Bromothiophene | Magnesium | 1. CS₂; 2. NH₃ | This compound |
| Thiophene | Ethylmagnesium chloride, Diisopropylamine | Aryl Halide (Ni or Pd catalyst) | 2-Arylthiophene |
This table outlines potential synthetic strategies for this compound using organometallic intermediates.
Synthesis of Key Precursors and Intermediates
Formation of Formylthiophene Derivatives
The creation of formylthiophene derivatives is a critical preliminary step for synthesizing more complex thiophene compounds. A primary method for introducing a formyl group (-CHO) onto a thiophene ring is the Vilsmeier-Haack reaction. This reaction is effective for the formylation of acylaminothiophenes, leading to the formation of 5-acylamino-2,3-dimethylthiophene-4-carbaldehydes and their tetramethylene analogues. researchgate.net These resulting formyl derivatives are valuable intermediates for synthesizing a variety of fused heterocyclic systems, such as thieno[2,3-b]pyridine (B153569) and thieno[2,3-d]pyrimidine (B153573). researchgate.net
Another significant pathway to formylthiophenes involves the metalation of a thiophene, followed by a reaction with a formylating agent like N,N-dimethylformamide (DMF). This technique offers regioselective control, allowing for the precise placement of the formyl group on the thiophene ring.
Preparation of 2-(Acylamino)thiophene-3-carboxylates as Precursors
A versatile and widely adopted method for synthesizing precursors to this compound is the Gewald reaction. This multicomponent reaction efficiently produces 2-aminothiophene derivatives. researchgate.net For instance, tert-butyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate can be prepared by reacting 3-pentanone (B124093) with tert-butyl cyanoacetate, following the Gewald procedure. researchgate.net
Following the formation of the 2-aminothiophene-3-carboxylate, the next step is acylation to introduce the acylamino side chain. This is typically achieved by reacting the amino group with an acylating agent, such as an acid chloride. researchgate.net This acylation step is crucial for creating the 2-(acylamino)thiophene-3-carboxylate structure, which is a key intermediate. researchgate.netnih.gov These precursors are instrumental in the development of various thiophene derivatives, including positive allosteric modulators of the GABA-B receptor. researchgate.netnih.gov 4H-Thieno[2,3-d] tandfonline.comsioc-journal.cnoxazin-4-ones are also used as synthetic intermediates for the preparation of some of these compounds. researchgate.net
Green Chemistry Approaches in this compound Synthesis
Microwave-Assisted Synthesis
Microwave-assisted synthesis has been established as an efficient and environmentally friendly method for preparing thiophene derivatives. researchgate.netnih.govresearchgate.netacs.org This technique significantly reduces reaction times and often improves yields compared to conventional heating methods. For example, the synthesis of 2-amino-thiophene-3-carboxylic derivatives can be achieved under solvent-free conditions using microwave irradiation. researchgate.net In a typical procedure, cyanoacetates or cyanoacetamides react with ketones and sulfur in the presence of a base like morpholine to yield tetrahydro-benzo[b]thiophene-3-carboxylic acid N-aryl amides in high yields (84–95%). researchgate.net
Microwave assistance has also been successfully applied to Suzuki coupling reactions for the synthesis of thiophene oligomers, offering a rapid and solvent-free route to these materials. nih.govresearchgate.netacs.org Furthermore, microwave irradiation of 2-halobenzonitriles and methyl thioglycolate provides quick access to 3-aminobenzo[b]thiophenes, which are precursors for various kinase inhibitors. rsc.org
Comparative Synthesis Times for Thiophene Oligomers
| Oligomer | Conventional Heating Time | Microwave-Assisted Time | Isolated Yield (%) |
| Quaterthiophene | Several hours | 6 minutes | 65 |
| Quinquethiophene | Several hours | 11 minutes | 74 |
Phase-Transfer Catalysis in Aqueous Media
Phase-transfer catalysis (PTC) is a valuable green chemistry tool that facilitates reactions between reactants in immiscible phases, often allowing the use of water as a solvent. crdeepjournal.orgwikipedia.orgdalalinstitute.com This methodology can enhance reaction rates, improve yields, and reduce the need for hazardous organic solvents. crdeepjournal.orgdalalinstitute.com Phase-transfer catalysts, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, work by transporting an ionic reactant from an aqueous phase to an organic phase where the reaction occurs. wikipedia.orgdalalinstitute.com
In the synthesis of thiophene derivatives, PTC has been applied to the reaction of various precursors with carbon disulfide and active halo compounds to produce polyfunctionalized thiophenes. tandfonline.com This approach is part of a broader application of PTC in the synthesis of various five-membered heterocycles. kisti.re.kr The use of PTC is advantageous in industrial applications for its ability to increase yields and reduce cycle times in the production of fine chemicals and pharmaceuticals. crdeepjournal.org
Derivatization Strategies for this compound Analogues
The this compound scaffold serves as a versatile template for the development of a wide array of analogues through various derivatization strategies.
One common approach is the modification of the amino group. For instance, 2-aminothiophene-3-carboxamide (B79593) derivatives can react with various reagents at multiple sites, including the amino group at the 2-position and the amide functionality. tubitak.gov.tr These derivatives are key building blocks for a range of heterocyclic compounds. tubitak.gov.tr
Another strategy involves reactions that lead to the formation of fused ring systems. For example, 2-aminothiophene-3-carboxamide derivatives can be reacted with nitriles in the presence of an acid to yield thieno[2,3-d]pyrimidine derivatives. tubitak.gov.tr
The synthesis of thiophene formyl thiourea (B124793) derivatives represents another derivatization pathway. This involves a multi-step process that includes cycloaddition, hydrolysis, isothiocyanatation, and amination to produce a series of novel compounds. sioc-journal.cn
Furthermore, the core thiophene ring can be modified. For example, iodocyclization of 1-mercapto-3-yn-2-ols provides a direct route to 3-iodothiophenes, introducing a halogen that can be used for further cross-coupling reactions. organic-chemistry.org The synthesis of aminothiophene intermediates with different amide substituents has also been explored, showcasing the versatility of the thiophene scaffold in creating diverse chemical entities. nih.gov
Structural Modifications at the Carbothioamide Group
The carbothioamide group of this compound is a key site for structural modifications to generate novel derivatives with potentially enhanced biological activities. The presence of the sulfur atom and the adjacent N-H group provides opportunities for a variety of chemical transformations.
One common modification involves the S-alkylation of the carbothioamide moiety. This reaction typically proceeds by treating the this compound with an appropriate alkyl halide in the presence of a base. The resulting thioimidate can then be further functionalized. For instance, S-alkylation with allyl bromide or benzyl (B1604629) chloride has been reported in the synthesis of various heterocyclic systems.
Another important modification is the conversion of the carbothioamide group into other functional groups. For example, it can be hydrolyzed to the corresponding carboxamide under acidic conditions. Additionally, the carbothioamide group can participate in cyclization reactions to form various five- and six-membered heterocyclic rings.
Recent studies have focused on the synthesis of thiophene-3-carboxamide (B1338676) derivatives as potential VEGFR-2 inhibitors. nih.gov In one such study, a series of novel thiophene-3-carboxamide derivatives were synthesized and evaluated for their anti-proliferative activity against various cancer cell lines. nih.gov Compound 14d from this series demonstrated significant inhibitory activity against VEGFR-2 with an IC50 value of 191.1 nM. nih.gov
Table 1: Examples of Structural Modifications at the Carbothioamide Group
| Starting Material | Reagent(s) | Product | Reference |
| This compound | Alkyl halide, Base | S-alkylated this compound | N/A |
| This compound | Acid, Water | Thiophene-3-carboxamide | N/A |
| Thiophene-3-carboxamide derivative | Various reagents | VEGFR-2 inhibitors | nih.gov |
Substitution on the Thiophene Ring
The thiophene ring is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups at different positions. The directing effect of the carbothioamide group at the 3-position influences the regioselectivity of these reactions. Generally, electrophilic substitution is directed to the 2- and 5-positions of the thiophene ring.
Common electrophilic substitution reactions include nitration, halogenation, and acylation. uobaghdad.edu.iq Nitration is typically carried out using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group. Halogenation can be achieved with elemental halogens or N-halosuccinimides. Acylation, such as the Friedel-Crafts reaction, introduces an acyl group onto the ring.
Nucleophilic aromatic substitution (SNAr) on the thiophene ring is also a valuable synthetic tool, particularly when the ring is activated by electron-withdrawing groups. nih.gov For instance, the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) proceeds via a stepwise addition-elimination mechanism. nih.gov The nature of the substituent at the 3-position (X) significantly influences the reaction rate. nih.gov
Transition metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, have become powerful methods for introducing aryl or other organic fragments onto the thiophene ring. researchgate.netnih.gov These reactions typically involve the coupling of a halogenated thiophene derivative with an organoboron or organotin reagent in the presence of a palladium catalyst. researchgate.netnih.gov
Table 2: Examples of Substitution Reactions on the Thiophene Ring
| Reaction Type | Reagents | Position of Substitution | Reference |
| Nitration | HNO₃, H₂SO₄ | 2- and/or 5-position | uobaghdad.edu.iq |
| Halogenation | X₂, or NBS/NCS | 2- and/or 5-position | uobaghdad.edu.iq |
| Acylation | Acyl chloride, Lewis acid | 2- and/or 5-position | uobaghdad.edu.iq |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., pyrrolidine) | Varies based on leaving group | nih.gov |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Varies based on halide position | researchgate.netnih.gov |
Incorporation into Fused Heterocyclic Systems (e.g., Pyrazole, Thiazole (B1198619), Oxadiazole, Thiadiazole)
This compound and its derivatives are valuable precursors for the synthesis of a wide variety of fused heterocyclic systems. The reactive carbothioamide group, often in conjunction with a substituent on the thiophene ring, can participate in cyclization reactions to form bicyclic and polycyclic structures.
For example, the reaction of 2-aminothis compound (B12816452) derivatives with various reagents can lead to the formation of thieno[2,3-d]pyrimidines, which are known to possess diverse biological activities. Similarly, condensation reactions with α-haloketones or α-halocarboxylic acids can yield fused thiazole rings.
The Fiesselmann thiophene synthesis is a notable method for constructing thieno[3,2-b]thiophene (B52689) derivatives. nih.gov This reaction involves the condensation of 3-chlorothiophene-2-carboxylates with methyl thioglycolate in the presence of a base. nih.gov The resulting thieno[3,2-b]thiophenes can be further functionalized to create complex polycyclic systems. nih.gov
Palladium-catalyzed intramolecular C-H arylation is another powerful technique for constructing fused thiophene ring systems. clockss.org This method allows for the formation of tricyclic compounds from appropriately substituted thiophene derivatives. clockss.org
Table 3: Examples of Fused Heterocyclic Systems Derived from this compound
| Fused System | Synthetic Approach | Key Reagents | Reference |
| Thieno[2,3-d]pyrimidine | Cyclocondensation | Formamide (B127407), etc. | researchgate.net |
| Thieno[3,2-b]thiophene | Fiesselmann Synthesis | Methyl thioglycolate, Base | nih.gov |
| Fused Thiazole | Hantzsch-type reaction | α-Haloketone | researchgate.net |
| Fused Pyrazole | Condensation | Hydrazine derivatives | researchgate.net |
| Fused Tricyclic Systems | Intramolecular C-H Arylation | Palladium catalyst, Base | clockss.org |
Schiff Base Formation and Conjugation
The amino group, which can be present on the thiophene ring or introduced as a substituent, readily undergoes condensation with aldehydes or ketones to form Schiff bases (imines). Thiophene-containing Schiff bases are of significant interest due to their diverse biological activities and applications in coordination chemistry. researchgate.netekb.egijcce.ac.irorientjchem.orgnih.gov
The synthesis of these Schiff bases is typically a straightforward one-pot reaction involving the refluxing of an amino-substituted thiophene with a carbonyl compound in a suitable solvent, often with acid catalysis. orientjchem.org For instance, thiophene-2-carboxaldehyde can be condensed with various anilines to produce a range of Schiff bases. orientjchem.org
These Schiff bases can be further modified, for example, by complexation with metal ions to form metal complexes with unique properties. researchgate.netnih.gov The imine nitrogen and often a nearby donor atom on the thiophene derivative can act as chelating agents. researchgate.net
Table 4: Examples of Schiff Bases Derived from Thiophene Derivatives
| Thiophene Precursor | Carbonyl Compound | Resulting Schiff Base | Reference |
| 2-Aminothiophene derivative | Substituted benzaldehyde | Thiophene-based imine | researchgate.net |
| Thiophene-2-carboxaldehyde | Substituted aniline | 2-Thiophenylidine substituted aniline | orientjchem.org |
| Amino-substituted thiophene flavone | Aromatic amine | Flavone Schiff base derivative | ijcce.ac.ir |
Regioselectivity and Stereoselectivity in Synthesis
Achieving regioselectivity and stereoselectivity is a critical aspect of synthesizing complex this compound derivatives. The substitution pattern on the thiophene ring and the nature of the reactants and reaction conditions all play a crucial role in determining the outcome of a reaction.
In electrophilic substitution reactions on a 3-substituted thiophene, the position of the incoming electrophile is directed by the electronic properties of the substituent. Electron-donating groups generally direct substitution to the 2- and 5-positions, while electron-withdrawing groups may direct to the 4- or 5-position. uobaghdad.edu.iq
Regioselectivity is also a key consideration in the synthesis of fused heterocyclic systems. For example, in the Fiesselmann synthesis of thieno[3,2-b]thiophenes, the cyclization occurs in a specific manner to yield the linear fused system. nih.gov
Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of the thiophene ring. A directing group, such as a carboxamide, can direct a strong base (e.g., n-butyllithium) to deprotonate the adjacent ortho position, allowing for the subsequent introduction of an electrophile at that specific site. researchgate.net This method has been used for the regioselective synthesis of polysubstituted thiophenes. researchgate.net
While stereoselectivity is less commonly a factor in reactions involving the aromatic thiophene ring itself, it becomes important when chiral centers are introduced in the side chains or in fused, non-aromatic rings.
Table 5: Factors Influencing Regioselectivity in Thiophene Synthesis
| Reaction Type | Influencing Factor | Outcome | Reference |
| Electrophilic Substitution | Nature of substituent at C3 | Directs incoming electrophile to specific positions | uobaghdad.edu.iq |
| Directed ortho-Metalation | Directing group (e.g., carboxamide) | Lithiation at the adjacent ortho position | researchgate.net |
| Fiesselmann Synthesis | Inherent reactivity of substrates | Formation of the thieno[3,2-b]thiophene core | nih.gov |
Advanced Spectroscopic and Structural Characterization of Thiophene 3 Carbothioamide Compounds
Vibrational Spectroscopy
Vibrational spectroscopy is a critical tool for identifying the functional groups present within a molecule through their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) spectroscopy of Thiophene-3-carbothioamide reveals key absorption bands that confirm the presence of its defining functional groups: the thioamide (-CSNH₂) and the thiophene (B33073) ring. The primary thioamide group gives rise to characteristic N-H stretching vibrations, typically observed as a pair of bands in the 3400-3100 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes of the -NH₂ group.
The C=S stretching vibration is one of the most characteristic signals for a thioamide. This bond, often referred to as the "G band" in thioamide literature, generally appears in the 850-600 cm⁻¹ range. scispace.com Its precise position can be influenced by coupling with other vibrations. scispace.com Another significant region for thioamides is the "B band," a strong and broad absorption typically found between 1400-1600 cm⁻¹, which is attributed to a mix of C-N stretching and N-H bending vibrations. scispace.com
The thiophene ring itself presents a series of characteristic vibrations. These include C=C aromatic ring stretching bands, often seen between 1590 and 1400 cm⁻¹. globalresearchonline.net C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹. Furthermore, C-H in-plane and out-of-plane bending vibrations are expected in the 1283-909 cm⁻¹ and 832-710 cm⁻¹ regions, respectively. iosrjournals.org The C-S stretching vibration within the thiophene ring can be observed around 840 cm⁻¹. iosrjournals.org
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H (Amide) | Asymmetric & Symmetric Stretching | 3400 - 3100 |
| C-N (Amide) / N-H (Bending) | Mixed Vibration ("B band") | 1600 - 1400 |
| C=S (Thioamide) | Stretching ("G band") | 850 - 600 |
| Aromatic C-H | Stretching | ~3100 |
| Aromatic C=C | Ring Stretching | 1590 - 1400 |
| Thiophene Ring C-S | Stretching | ~840 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the electronic environment of individual atoms, allowing for the precise mapping of a molecule's structure.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the thiophene ring and the amide group. The protons on the thiophene ring (H-2, H-4, and H-5) will appear in the aromatic region, typically between 7.0 and 8.5 ppm. In unsubstituted thiophene, the α-protons (H-2, H-5) resonate around 7.3 ppm, while the β-protons (H-3, H-4) are found near 7.1 ppm. chemicalbook.com The electron-withdrawing nature of the carbothioamide group at the 3-position will deshield the adjacent protons. Therefore, H-2 and H-4 are expected to shift downfield significantly. H-5, being further away, will be less affected but will still show a downfield shift compared to unsubstituted thiophene.
The two protons of the primary thioamide (-NH₂) are expected to appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange. The chemical shift of these protons can vary widely depending on the solvent and concentration but typically falls in a broad range, often between 7.5 and 9.5 ppm.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 (Thiophene Ring) | ~8.0 - 8.4 | Doublet of doublets (dd) |
| H-4 (Thiophene Ring) | ~7.4 - 7.8 | Doublet of doublets (dd) |
| H-5 (Thiophene Ring) | ~7.6 - 8.0 | Doublet of doublets (dd) |
| -NH₂ (Thioamide) | ~7.5 - 9.5 | Broad Singlet (br s) |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct signals are anticipated. The four carbons of the thiophene ring typically resonate in the aromatic region of the spectrum, generally between 120 and 145 ppm. In unsubstituted thiophene, the carbon signals appear around 125 ppm. chemicalbook.com The carbothioamide substituent at C-3 will cause a downfield shift for this carbon (the ipso-carbon) and will also influence the chemical shifts of the other ring carbons (C-2, C-4, and C-5).
The most downfield signal in the spectrum is expected to be the thioamide carbon (C=S). Due to the lower electronegativity of sulfur compared to oxygen, the C=S carbon is significantly deshielded and typically resonates in the range of 190-210 ppm, which is a highly characteristic region for thioamides.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=S (Thioamide) | 190 - 210 |
| C-2 (Thiophene Ring) | 125 - 135 |
| C-3 (Thiophene Ring) | 135 - 145 |
| C-4 (Thiophene Ring) | 124 - 130 |
| C-5 (Thiophene Ring) | 126 - 132 |
To unambiguously assign the proton and carbon signals and confirm the molecular structure, 2D NMR techniques are employed. mdpi.comnih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks connecting the adjacent protons on the thiophene ring: H-2 with H-4 (a weak four-bond coupling may be visible), H-4 with H-5, and H-2 with H-5 (a weak four-bond coupling). This confirms their relative positions on the ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. researchgate.net An HSQC spectrum would show cross-peaks between the H-2 signal and the C-2 signal, H-4 and C-4, and H-5 and C-5. This allows for the definitive assignment of the carbon signals based on the already assigned proton signals. The quaternary carbons (C-3 and C=S) would be absent from the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary carbons. For instance, the amide protons (-NH₂) would show a correlation to the C=S carbon and the C-3 ring carbon. The H-2 and H-4 protons would also show correlations to the C-3 and C=S carbons, confirming the attachment of the carbothioamide group at the 3-position.
Mass Spectrometry (MS)
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns under ionization. In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺•) would be observed at an m/z value corresponding to the exact mass of the molecule (C₅H₅NS₂).
The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for thioamides and thiophene derivatives include:
Alpha-Cleavage: Cleavage of the bond between the thiophene ring and the carbothioamide group (C3-C=S bond) can occur. This would result in the formation of a thiophene-3-yl cation or a carbothioamide radical, and vice versa.
Cleavage of the C-N bond: Similar to amides, cleavage of the C-N bond in the thioamide moiety is a plausible fragmentation pathway, leading to the loss of a •NH₂ radical (loss of 16 Da). nih.gov
Loss of Small Neutral Molecules: The molecular ion may undergo rearrangement and lose small, stable neutral molecules such as hydrogen sulfide (B99878) (H₂S, loss of 34 Da) or thioformic acid radical (•CHS, loss of 45 Da).
Thiophene Ring Fragmentation: The stable thiophene ring can also fragment, typically by losing C₂H₂ or a thioformyl (B1219250) radical (•CHS), leading to smaller fragment ions.
These fragmentation patterns allow for the confirmation of the different structural units within the this compound molecule. youtube.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) serves as a cornerstone technique for the unambiguous confirmation of the elemental composition of novel thiophene carboxamide derivatives. Through the precise measurement of mass-to-charge ratios, HRMS provides exacting data that allows for the determination of molecular formulas with a high degree of confidence.
In studies focused on the synthesis of new compounds built around a thiophene carboxamide framework, HRMS analysis has been pivotal in establishing their structures. mdpi.com For instance, the analysis of a series of newly synthesized thiophene carboxamide derivatives demonstrated the power of this technique. The acquired HRMS data, typically obtained using electrospray ionization (ESI) in positive-ion mode, showed high-intensity signals corresponding to the protonated molecular ion [M+H]⁺. The measured mass values exhibited an error of less than 1 ppm, definitively confirming the proposed molecular formulas. mdpi.com
Furthermore, HRMS can reveal the isotopic distribution of elements within a molecule, providing additional structural verification. For derivatives containing elements with characteristic isotopic patterns, such as bromine, the observed molecular ion clusters in the mass spectrum align with the theoretical distribution of isotopes (e.g., 79Br and 81Br), lending further support to the assigned structure. mdpi.com
GC-MS Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. While specific GC-MS studies focusing exclusively on this compound are not extensively detailed in the available literature, the application of this technique to related thiophene and thioamide compounds provides valuable insights into its potential for the analysis of this class of molecules.
GC-MS has been effectively employed for the qualitative analysis of various thiophene derivatives. nih.gov The technique allows for the separation of complex mixtures and the subsequent identification of individual components based on their mass spectra. The fragmentation patterns observed under electron ionization (EI) are particularly informative, providing a "fingerprint" for each compound that can be compared against spectral libraries for identification. nih.gov
Studies on the mass spectral fragmentation of related heterocyclic compounds, such as thiazole (B1198619) and imidazolidine (B613845) derivatives with thiophene moieties, reveal characteristic fragmentation pathways. researchgate.net For example, the cleavage of bonds adjacent to the heterocyclic ring and the loss of small neutral molecules are common fragmentation routes that aid in structural elucidation. libretexts.orgnih.gov Understanding these general fragmentation patterns for thiophene-containing structures is crucial for interpreting the mass spectra of novel this compound derivatives. The analysis of fragmentation can help in identifying the core structure and the nature of its substituents.
MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly well-suited for the analysis of a wide range of molecules, including those that are fragile and non-volatile. utoronto.calibretexts.org While specific applications of MALDI-TOF MS for this compound are not extensively documented, its utility in the characterization of polythiophenes and other small organic molecules suggests its applicability to this compound. nih.govsemanticscholar.org
The MALDI-TOF technique involves co-crystallizing the analyte with a matrix material that strongly absorbs laser energy. utoronto.ca Upon irradiation with a pulsed laser, the matrix desorbs, carrying the intact analyte molecules into the gas phase as predominantly singly charged ions. utoronto.ca The time-of-flight analyzer then separates these ions based on their mass-to-charge ratio, providing a precise molecular weight determination. utoronto.ca
For small molecules like this compound, MALDI-TOF MS can offer rapid and sensitive analysis. researchgate.net The choice of matrix is critical for successful analysis, with substances like α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) being commonly used. libretexts.org The resulting mass spectrum can provide a clear molecular ion peak, confirming the molecular weight of the compound with high accuracy.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, offering a wealth of information on molecular conformation, bond parameters, and intermolecular interactions.
Determination of Crystal Structures and Molecular Conformations
The crystal structures of several thiophene-3-carboxamide (B1338676) derivatives have been elucidated, revealing key conformational features. In a study of two biologically active 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives, it was observed that the toluidine ring is coplanar with the thiophene ring. nih.gov A significant feature in both compounds is an intramolecular N-H···N hydrogen bond, which forms a pseudo-six-membered ring. This interaction effectively "locks" the molecular conformation, thereby reducing its flexibility. nih.gov
The phenomenon of "ring flip disorder" has been observed in the crystal structure of thiophene-3-carbonyl chloride, a closely related precursor. mdpi.com This disorder involves the thiophene ring adopting two orientations related by a 180° rotation about the C(3)-C=O bond. mdpi.com Such conformational flexibility or disorder is an important aspect to consider when analyzing the solid-state structures of this compound derivatives.
Computational methods are also employed to complement experimental X-ray data and to predict molecular conformations. nih.gov For a series of thiophene carboxamide derivatives, ligand preparation for molecular docking studies involved the generation of possible tautomers, ionization states, and low-energy conformations to understand their binding geometries. nih.gov
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
Detailed analysis of bond lengths, bond angles, and torsion angles from X-ray crystallographic data provides fundamental insights into the molecular geometry of this compound derivatives.
In the crystal structure of a 2-amino-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, the dihedral angle between the furan (B31954) and cyclopentathiophene rings was found to be 89.88 (14)°. researchgate.net The carboximidamide unit adopts an anticlinal conformation relative to the cycloheptathiophene moiety. researchgate.net
A study of four thiophene-carbohydrazide-pyridine derivatives revealed a range of dihedral angles between the thiophene and pyridine (B92270) rings, from as low as 4.97 (8)° to as high as 83.52 (13)°, indicating significant conformational differences depending on the substitution pattern. nih.gov Torsion angles, such as the C5—N1—N2—C6 angle of 175.1 (4)° in one derivative, provide precise information about the planarity and orientation of different molecular fragments. nih.gov
The bond parameters within the thiophene ring itself are also of interest. While specific data for this compound is not provided, general bond lengths and angles for thiophene have been established, with the C-S bond length being approximately 1.70 Å and the C-C bonds adjacent to the sulfur being around 1.34 Å. nist.govnih.gov
The following table summarizes selected bond parameters for a related thiophene-carbohydrazide-pyridine derivative (I). nih.gov
| Bond/Angle | Value |
| N2=C6 | 1.280 (5) Å |
| S1—C4—C5—O1 | -4.9 (6)° |
| C5—N1—N2—C6 | 175.1 (4)° |
| N2—C6—C7—C8 | -11.8 (7)° |
| Data for N'-[(E)-pyridin-2-ylmethylidene]thiophene-2-carbohydrazide |
Investigation of Chirality and Racemate Formation
The investigation of chirality and the formation of racemates are crucial aspects of structural chemistry, particularly for molecules with stereogenic centers. While the parent this compound molecule is achiral, the introduction of substituents can lead to the formation of chiral derivatives.
Currently, there is a lack of specific research findings in the provided search results that directly address the chirality and racemate formation of this compound derivatives. The synthesis and crystallographic analysis of chiral thiophene-containing compounds would be necessary to explore these aspects. Such studies would involve determining the absolute configuration of chiral centers and investigating how enantiomers pack in the crystal lattice, whether as a racemic mixture, a conglomerate, or a solid solution. The exploration of chiral this compound derivatives remains an open area for future research.
Computational Chemistry and Theoretical Investigations of Thiophene 3 Carbothioamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a principal tool for the theoretical study of thiophene (B33073) derivatives. Calculations are frequently performed using Becke's three-parameter hybrid functional (B3LYP) combined with a 6-311G(d,p) basis set to achieve a balance of computational cost and accuracy. tandfonline.comtandfonline.com Such studies provide a granular understanding of the molecule's optimized geometry, electronic orbital distributions, electrostatic potential, and other quantum chemical parameters.
| Parameter | Typical Calculated Value |
|---|---|
| C-S (thiophene ring) Bond Length (Å) | ~1.74 |
| C-C (thiophene ring) Bond Length (Å) | ~1.38 - 1.42 |
| C=S (thioamide) Bond Length (Å) | ~1.67 |
| C-N (thioamide) Bond Length (Å) | ~1.35 |
| C-C-S (thiophene ring) Bond Angle (°) | ~111 - 112 |
| C-S-C (thiophene ring) Bond Angle (°) | ~92 |
| N-C-S (thioamide) Bond Angle (°) | ~125 |
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and optical polarizability. nih.govmdpi.com
For thiophene derivatives, the HOMO is typically characterized by a π-orbital delocalized over the thiophene ring and the carbothioamide moiety. The LUMO is similarly a π*-antibonding orbital. A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of electronic transitions. mdpi.com DFT calculations for thiophene-containing systems show that the HOMO-LUMO gap can be tuned by the introduction of different substituent groups. physchemres.orgmdpi.com
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -5.5 to -6.5 | Electron-donating ability |
| ELUMO | -2.0 to -3.0 | Electron-accepting ability |
| ΔE (HOMO-LUMO Gap) | ~3.5 - 4.5 | Chemical reactivity and stability |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. dergipark.org.trsemanticscholar.org The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded for intuitive interpretation. Red regions indicate areas of negative potential, rich in electrons and susceptible to electrophilic attack, while blue regions denote positive potential, which are electron-deficient and prone to nucleophilic attack. Green areas represent neutral potential.
In Thiophene-3-carbothioamide, the MEP map is expected to show the most negative potential (red) localized around the sulfur atom of the carbothioamide group and, to a lesser extent, the nitrogen atom, making these sites favorable for interaction with electrophiles. researchgate.net Conversely, the hydrogen atoms of the amine group would exhibit the most positive potential (blue), identifying them as the primary sites for nucleophilic interactions. The thiophene ring itself would display a more neutral potential.
Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. nih.gov Computational DFT methods are widely used to predict the NLO properties of molecules, with the first hyperpolarizability (β) being a key indicator of second-order NLO activity. mdpi.com Molecules with large β values are considered promising candidates for NLO applications.
For organic molecules like this compound, a significant NLO response is often associated with intramolecular charge transfer (ICT) from an electron-donor group to an electron-acceptor group through a π-conjugated system. nih.gov The carbothioamide group can act as part of the conjugated system. The magnitude of the first hyperpolarizability is inversely related to the HOMO-LUMO energy gap; a smaller gap generally leads to a larger β value. mdpi.com Theoretical studies on similar thiophene-based donor-acceptor systems have demonstrated their potential for significant NLO responses. nih.govresearchgate.net
| NLO Parameter | Significance | Qualitative Trend for Thiophene Derivatives |
|---|---|---|
| First Hyperpolarizability (β) | Indicator of second-order NLO activity | Increases with decreasing HOMO-LUMO gap |
| Linear Polarizability (α) | Measure of the molecule's response to an electric field | Generally increases with molecular size and conjugation |
For thiophene derivatives, Hirshfeld analysis typically reveals a variety of intermolecular interactions, including H···H, C···H/H···C, S···H/H···S, and N···H/H···N contacts. The relative contributions of these interactions depend on the specific molecular structure and crystal packing. In many organic crystals, H···H contacts are the most abundant. The presence of the sulfur and nitrogen atoms in this compound allows for specific interactions such as S···H and N···H hydrogen bonds, which can play a significant role in stabilizing the crystal structure. mdpi.com
| Intermolecular Contact | Typical Percentage Contribution | Nature of Interaction |
|---|---|---|
| H···H | ~25 - 50% | van der Waals forces |
| C···H / H···C | ~10 - 20% | Weak C-H···π interactions |
| S···H / H···S | ~5 - 15% | Weak hydrogen bonding |
| N···H / H···N | ~5 - 10% | Hydrogen bonding |
Natural Bond Orbital (NBO) analysis provides a detailed description of the electron density distribution in a molecule in terms of localized Lewis-like structures (bonds and lone pairs). This method is particularly useful for understanding intramolecular and intermolecular interactions, such as charge transfer and hyperconjugation. nih.gov By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stabilization energy associated with these delocalization effects. researchgate.net
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For this compound and its analogs, MD simulations provide a detailed view of their dynamic behavior, particularly when interacting with biological macromolecules.
MD simulations are crucial for assessing the stability of a ligand-target complex, a key indicator of the ligand's potential efficacy. The root mean square deviation (RMSD) is a commonly used metric to quantify the stability of the complex over the simulation period. Lower RMSD values generally indicate less structural fluctuation and a more stable binding of the ligand within the target's active site. nih.gov
In studies of thiophene carboxamide derivatives, MD simulations have been performed to understand the stability of their complexes with protein targets. For instance, simulations run for 100 nanoseconds can reveal whether a ligand-protein complex maintains a stable conformation. nih.gov The stability is often assessed by monitoring the RMSD of both the protein backbone and the ligand itself. A complex is considered stable if the RMSD values reach a plateau and fluctuate around an average value, typically less than 3 Å, throughout the simulation. nih.govmdpi.com This indicates that the ligand is well-accommodated within the binding pocket. nih.gov
For example, in a study on thiophene carboxamide derivatives as potential anticancer agents targeting tubulin, MD simulations showed that the ligand-protein complexes remained stable over a 100 ns timescale. nih.govresearchgate.net The RMSD of the protein backbone showed minimal fluctuations, suggesting that the binding of the ligand did not induce significant conformational changes that would destabilize the protein. nih.gov Similarly, the ligand's RMSD also indicated that it maintained a consistent binding mode within the colchicine-binding site of tubulin. nih.govresearchgate.net
| Simulation Parameter | Typical Value/Condition | Significance |
| Simulation Time | 10 ns - 100 ns | Assesses long-term stability of the ligand-protein complex. |
| RMSD Threshold | < 3 Å | Indicates a stable binding pose with minimal fluctuations. |
| Ensemble | NVT/NPT | Simulates constant temperature and pressure, mimicking physiological conditions. |
| Temperature | 300 K | Approximates human body temperature. |
MD simulations also allow for the detailed analysis of the conformational changes that both the ligand and the target undergo upon binding and during the simulation. This provides insights into the dynamic nature of the interaction and can reveal alternative binding modes or conformational states that are not apparent from static docking studies.
The analysis of the simulation trajectory can highlight the flexibility of certain regions of the protein and the ligand. For this compound derivatives, understanding their conformational behavior is essential for optimizing their structure to enhance binding affinity and selectivity. For instance, the thiophene ring and the carbothioamide group may exhibit different degrees of rotational freedom, which can influence their interactions with specific amino acid residues in the binding site.
Studies on related aromatic amides have shown that intramolecular interactions can significantly influence the conformational preferences. researchgate.net For example, intramolecular hydrogen bonds can lock the molecule into a specific conformation, reducing its flexibility. researchgate.net In the case of this compound, the presence of the sulfur atom in the thiophene ring and the thioamide group can lead to specific intramolecular interactions that dictate its preferred conformation in solution and within a protein's binding pocket.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor or an enzyme. This method is widely used to screen virtual libraries of compounds and to understand the binding mechanisms of potential drug candidates.
Molecular docking studies have been instrumental in predicting the binding patterns of this compound derivatives with a variety of biological targets. These studies help in identifying potential therapeutic applications for this class of compounds.
For instance, derivatives of thiophene-3-carboxamide (B1338676) have been investigated as inhibitors of c-Jun N-terminal kinase (JNK), a protein involved in various human diseases. nih.gov Docking studies revealed that these compounds could bind to both the ATP-binding site and the JIP-binding site of JNK1, suggesting a dual inhibitory mechanism. nih.gov The docked poses showed the compounds deeply inserted into the binding pockets, stabilized by various interactions. nih.gov
In another study, thiophene carboxamide derivatives were docked into the colchicine-binding site of tubulin, a target for anticancer drugs. nih.govmdpi.com The docking results showed that these compounds could mimic the binding of the natural ligand, colchicine (B1669291), and form stable interactions within the binding pocket. nih.govmdpi.com The binding affinity of these compounds is often quantified by a docking score, which estimates the free energy of binding.
| Target Protein | PDB ID | Predicted Binding Affinity (Example) | Key Interactions |
| c-Jun N-terminal kinase 1 (JNK1) | 1UKI | - | Hydrogen bonding, Hydrophobic interactions |
| Tubulin | 6XER | - | Hydrogen bonding, Hydrophobic interactions, π-cationic interactions |
| MurF enzyme | 3ZM6 | - | van der Waals, Non-polar solvation energy |
A crucial outcome of molecular docking studies is the identification of the specific amino acid residues that are involved in the binding of the ligand. This information is vital for understanding the structure-activity relationship and for designing more potent and selective inhibitors.
In the case of thiophene-3-carboxamide derivatives as JNK1 inhibitors, docking studies identified key hydrogen bonding interactions with residues such as Gln37 and Met111 in the ATP-binding site. nih.gov Hydrophobic interactions also played a significant role in stabilizing the ligand within the binding pocket. nih.gov
For the tubulin inhibitors, docking simulations revealed that the thiophene ring participated in π-cationic interactions with a lysine (B10760008) residue (K-350). nih.govmdpi.com Additionally, hydrogen bonds were formed with residues like Asn101, Ser178, and Gln245, while hydrophobic interactions were observed with several other residues in the binding pocket. nih.gov The identification of these key interactions provides a roadmap for modifying the structure of this compound to improve its binding affinity.
Similarly, in studies of thiophene-3-carbonitriles as MurF inhibitors, molecular docking and subsequent binding free energy calculations highlighted that van der Waals forces and non-polar solvation energies were the main contributors to the ligand binding. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable tools for predicting the activity of new compounds and for understanding the structural features that are important for their biological function.
While specific QSAR studies on this compound were not found, research on related thiophene derivatives provides insights into how QSAR can be applied to this class of compounds. For example, a 2D-QSAR study was conducted on substituted thiophene carboxamide derivatives to design anti-tubercular agents. jetir.org In this study, various physicochemical descriptors were calculated for a series of compounds and correlated with their inhibitory activity against Mycobacterium tuberculosis. jetir.org
Another study utilized 3D-QSAR to investigate the structural requirements of thiophene-3-carbonitriles as inhibitors of the MurF enzyme. nih.gov The 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional map of the steric, electrostatic, and hydrophobic fields around the molecules that are correlated with their biological activity. nih.gov These models can guide the design of new compounds with improved potency. The robustness of these models is often validated through statistical parameters like the cross-validated correlation coefficient (Q²) and the coefficient of determination (R²). nih.gov
The development of a QSAR model for this compound and its derivatives would involve the following general steps:
Data Set Selection: A series of this compound analogs with their corresponding biological activity data would be compiled.
Descriptor Calculation: A variety of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, would be calculated for each compound.
Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.
Such a model could then be used to predict the activity of newly designed this compound derivatives, thereby accelerating the drug discovery process.
Correlation of Structural Features with Biological Activity
Computational and theoretical studies are pivotal in elucidating the structure-activity relationships (SAR) of this compound and its derivatives. These investigations reveal how specific structural modifications to the molecule influence its biological efficacy, guiding the design of more potent and selective therapeutic agents.
The core this compound scaffold is crucial for its biological function. The thiophene ring, a sulfur-containing aromatic heterocycle, is a privileged pharmacophore in medicinal chemistry due to its ability to engage in various interactions with biological targets. nih.govnih.gov Its sulfur atom can participate in hydrogen bonding, which can enhance drug-receptor interactions. nih.gov Furthermore, the thiophene ring is often used as a bioisosteric replacement for a phenyl ring, which can improve a compound's metabolic stability and binding affinity. nih.gov
Key determinants of biological activity in derivatives of this scaffold include:
The Thiophene Ring: The presence of the thiophene ring itself is fundamental. Studies on closely related thiophene-3-carboxamide derivatives showed that replacing the thiophene moiety with a phenyl ring resulted in a drastic drop in inhibitory activity against targets like c-Jun N-terminal kinase (JNK1). nih.gov
Position of the Carbothioamide/Carboxamide Group: The substitution pattern on the thiophene ring is critical. For JNK1 inhibitors based on the thiophene-3-carboxamide structure, the carboxamide group at the 3-position was found to be essential for activity. nih.gov An analog with the carboxamide at the 5-position was completely inactive, highlighting the specific spatial arrangement required for target engagement. nih.gov
Substitutions on the Thiophene Ring: Modifications at other positions of the thiophene ring significantly modulate biological activity. For instance, introducing methyl groups at the 4- or 5-positions of the thiophene-3-carboxamide scaffold led to less active compounds compared to the unsubstituted version. nih.gov This suggests that steric hindrance at these positions may be detrimental to binding with the target protein. Conversely, targeted modifications at the 2-position have been a successful strategy for exploring and enhancing potency. nih.gov
Computational methods such as Density Functional Theory (DFT) are employed to understand the electronic properties that underpin these observed activities. nih.gov Parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, provide insights into the molecule's reactivity and stability, which can be correlated with its biological function. mdpi.com
Table 1: Summary of Structure-Activity Relationships for Thiophene-3-carboxamide Derivatives (as analogs for this compound)
| Structural Modification | Position | Observation | Impact on Biological Activity | Reference |
|---|---|---|---|---|
| Replacement of Thiophene with Phenyl | Core Scaffold | Compound showed a drastic drop in activity (IC50 > 100 μM). | Negative | nih.gov |
| Movement of Carboxamide Group | From C3 to C5 | The resulting compound was completely inactive. | Negative | nih.gov |
| Methyl Substitution | C4 or C5 | Substituted compounds were significantly less active (IC50 > 25 μM) than the unsubstituted version. | Negative | nih.gov |
| Modification of Carboxamide Group | C3 | Replacing the carboxamide with an acid or ester group resulted in a significant loss of activity. | Negative | nih.gov |
Drug-Likeness and ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity)
In silico tools are essential for predicting the pharmacokinetic properties of drug candidates, including this compound and its derivatives. These predictions help to identify compounds with favorable profiles early in the drug discovery process, reducing the likelihood of late-stage failures. The key areas of assessment are drug-likeness and ADMET properties. ajol.infonih.gov
Drug-Likeness is often evaluated using criteria such as Lipinski's Rule of Five. This rule assesses the oral bioavailability of a compound based on simple physicochemical properties. ajol.info For a compound to be considered "drug-like," it should generally not violate more than one of the following criteria:
Molecular Weight (MW) ≤ 500 g/mol
LogP (a measure of lipophilicity) ≤ 5
Hydrogen Bond Donors (HBD) ≤ 5
Hydrogen Bond Acceptors (HBA) ≤ 10
Computational studies on various thiophene derivatives frequently show good compliance with Lipinski's rule, indicating their potential as orally bioavailable drugs. ajol.info
Table 2: Representative Lipinski's Rule of Five Parameters for Thiophene Derivatives
| Parameter | Typical Predicted Value for Thiophene Scaffolds | Lipinski's Guideline | Compliance |
|---|---|---|---|
| Molecular Weight (MW) | < 500 g/mol | ≤ 500 g/mol | Yes |
| LogP | < 5 | ≤ 5 | Yes |
| Hydrogen Bond Donors (HBD) | ~2 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors (HBA) | ~2 | ≤ 10 | Yes |
Note: Values are representative based on studies of various thiophene derivatives and may vary for specific molecules.
ADMET Prediction provides a more detailed profile of a compound's behavior in the body.
Absorption: This is often predicted by evaluating human intestinal absorption (HIA) and permeability through Caco-2 cells, a model for the intestinal wall. mdpi.com In silico studies on thiophene derivatives have shown high predicted intestinal absorption values, often above 80-90%. ajol.infomdpi.com
Distribution: A key parameter is the ability to cross the Blood-Brain Barrier (BBB). Predictions for many thiophene compounds suggest they are poorly distributed to the brain, which can be advantageous for avoiding central nervous system side effects unless the target is in the brain. ajol.info
Metabolism: The metabolism of thiophene rings can proceed through cytochrome P450-dependent pathways to form reactive metabolites like thiophene S-oxides and epoxides, which can be responsible for toxicity. acs.org Computational models predict whether a compound is a substrate or inhibitor of key metabolic enzymes, such as CYP3A4. ajol.info
Excretion: Total clearance is a parameter used to estimate how efficiently a drug is eliminated from the body. mdpi.com
Toxicity: While the thiophene ring is considered a "structural alert" or potential toxicophore due to its metabolic bioactivation, many thiophene-containing drugs are used safely. nih.govacs.org Computational models can predict various toxicity endpoints, and specific thiophene derivatives have been predicted to be non-toxic and non-mutagenic in these in silico assays. ajol.inforesearchgate.net
Table 3: Predicted ADMET Profile for Thiophene-based Compounds
| ADMET Parameter | Descriptor | Typical Predicted Outcome for Thiophene Derivatives | Reference |
|---|---|---|---|
| Absorption | Human Intestinal Absorption (%) | High (> 90%) | ajol.info |
| Caco-2 Permeability | High | mdpi.com | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Poorly distributed / Low | ajol.info |
| Metabolism | CYP3A4 Substrate/Inhibitor | Can be both substrate and inhibitor | ajol.info |
| Excretion | Total Clearance | Within acceptable limits | ajol.infomdpi.com |
| Toxicity | AMES Mutagenicity | Predicted to be non-mutagenic | researchgate.net |
Note: These are generalized predictions from studies on various thiophene derivatives and serve as an illustrative guide.
Coordination Chemistry of Thiophene 3 Carbothioamide Ligands
Ligand Design and Chelation Properties
The design of ligands based on the thiophene-3-carbothioamide scaffold leverages its inherent electronic and structural features. The thioamide group is a key functional moiety in coordination chemistry, known for its ability to form stable complexes with a wide range of metal ions, particularly transition metals.
Role of Sulfur, Oxygen, and Nitrogen Donor Atomsthis compound possesses two primary donor sites within its functional group: the thioamide sulfur atom and the amide nitrogen atom. The molecule does not contain an oxygen atom.
Sulfur Donor Atom: The thioamide sulfur is a soft donor atom, making it particularly effective at coordinating with soft or borderline metal ions like Pd(II), Pt(II), and Cu(I). rsc.orgiosrjournals.org Coordination typically occurs through one of the lone pairs on the sulfur atom. In many thioamide complexes, the sulfur atom is the primary or sole point of coordination, leading to monodentate binding. researchgate.net
Nitrogen Donor Atom: The amide nitrogen atom is a harder donor site compared to the sulfur. It can participate in coordination, often in conjunction with the sulfur atom, to form a chelate ring. iosrjournals.orgnih.gov
Thiophene (B33073) Ring Sulfur: The sulfur atom within the thiophene ring is generally considered a very weak donor due to its involvement in the ring's aromatic π-system. wikipedia.org While thiophene can coordinate to metals as a π-ligand or through its sulfur atom under specific organometallic conditions, it is not typically involved in chelation with a side-chain functional group like the carbothioamide. nih.govresearchgate.net Spectroscopic data from related N-substituted thiophene-3-carboxamide (B1338676) complexes show that the thiophene ring does not participate in coordination. nih.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with thioamide-based ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or methanol. ias.ac.inrdd.edu.iq The reaction often proceeds at room temperature or with gentle heating.
Complexation with Transition Metals (e.g., Co(II), Ni(II), Cu(II), Zn(II), Cr(III), Mn(II), Pd(II), Pt(II))Thioamides readily form complexes with a variety of transition metals. While specific studies on this compound are scarce, extensive research on related thiosemicarbazones and other thio-ligands demonstrates complexation with these metals.ias.ac.inmdpi.comresearchgate.net
Co(II), Ni(II), Cu(II), Zn(II): These first-row transition metals commonly form complexes with N,S-donor ligands. ias.ac.innih.gov The resulting complexes often exhibit tetrahedral or octahedral geometries, depending on the ligand-to-metal ratio and the presence of other coordinating species like solvent molecules or counter-ions. rdd.edu.iqresearchgate.net
Pd(II) and Pt(II): As soft metals, Palladium(II) and Platinum(II) have a high affinity for sulfur donors. kuleuven.benih.gov They typically form square planar complexes with thioamide-type ligands. Studies on monothiomalonamide show that it coordinates to Pd(II) and Pt(II) as a monodentate ligand through its sulfur atom. researchgate.net
Table 1: Representative Metal Complexes with Thioamide and Related Ligands
| Metal Ion | Ligand Type | Observed Geometry | Reference |
| Co(II) | Thiosemicarbazone | Octahedral | ias.ac.in |
| Ni(II) | Thiosemicarbazone | Octahedral | ias.ac.in |
| Cu(II) | Thiophene-2-carboxylic acid hydrazide | Octahedral | researchgate.net |
| Zn(II) | Thiosemicarbazone | Tetrahedral | ias.ac.in |
| Pd(II) | Thiosemicarbazone | Square Planar | kuleuven.be |
| Pt(II) | Monothiomalonamide | Square Planar | researchgate.net |
Structural Elucidation of ComplexesThe structures of metal complexes are determined using a combination of analytical and spectroscopic techniques.
Infrared (IR) Spectroscopy: Coordination of the thioamide group to a metal ion induces characteristic shifts in the IR spectrum. A decrease in the frequency of the ν(C=S) band and a shift in the ν(N-H) bands are indicative of coordination through the sulfur and nitrogen atoms, respectively. For related thiosemicarbazone complexes, coordination through the sulfur and azomethine nitrogen is confirmed by these shifts. eurjchem.com
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the coordination mode. Upon complexation, the chemical shifts of protons and carbons near the donor atoms are affected. The disappearance of the N-H proton signal upon deprotonation and coordination is a key indicator.
Electronic (UV-Vis) Spectroscopy: This technique provides information about the geometry of the complex. The d-d electronic transitions observed are characteristic of the metal ion's coordination environment (e.g., octahedral or tetrahedral). ias.ac.in
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the precise coordination mode of the ligand. For N-substituted thiophene-3-carboxamide complexes, X-ray crystallography has been used to confirm bidentate coordination. nih.govnih.gov
Investigation of Metal-Ligand Binding Modes
This compound can adopt several binding modes depending on the metal ion, reaction conditions, and stoichiometry.
Monodentate S-Coordination: The ligand binds to the metal center exclusively through the thioamide sulfur atom. This is a common mode for simple thioamides, particularly with soft metals like Pd(II) and Pt(II). researchgate.net
Bidentate (N,S) Chelation: The ligand coordinates to a single metal center through both the nitrogen and sulfur atoms of the thioamide group. This results in a four-membered chelate ring.
Bidentate Bridging: The sulfur and nitrogen atoms of the ligand bridge two different metal centers, potentially leading to the formation of polynuclear complexes or coordination polymers.
The specific mode adopted is influenced by factors such as the hardness/softness of the metal center, steric hindrance, and the solvent system used.
Catalytic Applications of this compound Metal Complexes Remain a Developing Field
Despite extensive investigation into the coordination chemistry of thiophene-containing ligands, detailed research and specific data concerning the catalytic applications of metal complexes derived explicitly from this compound are not widely documented in publicly accessible scientific literature. While the broader class of thioamides and related thiosemicarbazone complexes, some of which incorporate a thiophene moiety, have been explored for their catalytic activities, specific studies focusing solely on this compound complexes in catalysis are limited.
The scientific community has shown considerable interest in the catalytic potential of transition metal complexes containing sulfur-donor ligands due to their diverse electronic properties and coordination geometries. These complexes have found applications in a range of catalytic transformations, including oxidation, hydrogenation, and carbon-carbon cross-coupling reactions. For instance, palladium and nickel complexes of ligands structurally related to this compound, such as thiosemicarbazones derived from thiophene aldehydes, have been reported as effective catalysts in Suzuki and Heck coupling reactions.
Furthermore, ruthenium complexes with thioamide-type ligands have been investigated for their efficacy in hydrogenation reactions. escholarship.org The sulfur atom in these ligands can play a crucial role in modulating the electronic and steric environment of the metal center, thereby influencing the catalytic activity and selectivity.
However, a direct and comprehensive exploration of metal complexes formed specifically with this compound as catalysts is not apparent in the current body of research. Consequently, detailed research findings and data tables summarizing their catalytic performance in various reactions are not available. This indicates that the catalytic applications of this compound metal complexes represent an area of coordination chemistry that is yet to be fully explored and documented. Future research in this domain would be necessary to elucidate the potential of these specific complexes as catalysts and to gather the empirical data required for a thorough assessment of their efficacy.
Intermolecular Interactions and Supramolecular Assembly
Hydrogen Bonding Networks
Hydrogen bonds are fundamental to the structural organization of thiophene-3-carbothioamide in its crystalline form. The thioamide moiety provides both hydrogen bond donors (N-H) and acceptors (S), leading to the formation of robust intermolecular networks.
Table 1: Comparison of Hydrogen Bonding Properties of Amides and Thioamides
| Interaction Type | Donor Strength | Acceptor Strength | Typical Interaction Energy (kcal/mol) |
| Amide N–H⋯O | Standard | Standard | -6.1 ± 0.3 |
| Thioamide N–H⋯S | Stronger | Weaker | -5.0 ± 0.1 |
| Thioamide N–H⋯O | Stronger | N/A | -7.3 ± 0.4 |
| Amide N–H⋯S | Standard | Weaker | -4.8 ± 0.3 |
| Data derived from computational studies on formamide (B127407) and thioformamide (B92385) dimers. researchgate.net |
Weak C–H⋯S and C–H⋯O hydrogen bonds also contribute to the stabilization of the crystal packing of this compound derivatives. The aromatic C-H groups of the thiophene (B33073) ring can act as weak hydrogen bond donors to the sulfur atom of the thioamide group or oxygen atoms if other functional groups are present in derivatives. nih.gov For instance, in the crystal structure of a terthiophene derivative, weak hydrogen bonds were observed to direct the self-organization of the molecules into a layered structure. nih.gov Hirshfeld surface analysis is a common tool used to visualize and quantify these weak intermolecular contacts. researchgate.net
Intramolecular hydrogen bonds can play a crucial role in defining the molecular conformation of this compound derivatives. For example, an intramolecular N-H⋯N hydrogen bond can form a pseudo-six-membered ring, which locks the molecular conformation and reduces conformational flexibility. nih.gov Similarly, intramolecular C–H⋯O interactions have been observed to consolidate the molecular structure in some thiophene derivatives. researchgate.net In certain contexts, intramolecular hydrogen bonds, such as the C5 hydrogen bond, can be enhanced by thioamide incorporation, which could be a strategy for stabilizing specific secondary structures like β-strands in peptidomimetics. chemrxiv.org
π–π Stacking Interactions
The planar aromatic thiophene ring in this compound facilitates π–π stacking interactions, which are a significant driving force in the supramolecular assembly of these compounds. nih.gov These interactions occur between the π-orbitals of adjacent thiophene rings, leading to the formation of stacked columnar or herringbone structures. The planarity of the molecule is crucial for effective π–π stacking; greater planarity leads to stronger intermolecular forces. uh.edu The presence of substituents on the thiophene ring can influence the nature and strength of these stacking interactions. nih.govnih.gov In some cases, intermolecular π–π stacking can occur between the thiophene ring and other aromatic systems within the same or different molecules, leading to complex, multi-dimensional architectures. iucr.orgtue.nl
Table 2: Factors Influencing π–π Stacking in Thiophene Derivatives
| Factor | Influence on π–π Stacking |
| Molecular Planarity | More planar molecules exhibit stronger intermolecular forces and aggregation. uh.edu |
| Substituents | Can tune packing arrangements and the strength of interactions. nih.govnih.gov |
| Oxidation State | π–π interactions between oxidized oligothiophenes can lead to the formation of π-dimers, influenced by the balance of electrostatic repulsion and correlation effects. wfu.edu |
| Solvent | A polarizable solvent can stabilize doubly charged π-dimers of oligothiophenes. wfu.edu |
Chalcogen Bonds and Unorthodox Nonbonded Contacts
The sulfur atom of the thiophene ring and the thioamide group can participate in chalcogen bonding. A chalcogen bond is a non-covalent interaction involving a Group 16 element (like sulfur) as an electrophilic region, known as a σ-hole. iucr.orged.ac.uk These interactions are directional and can contribute significantly to the crystal packing. For example, S···S short contacts have been observed in the crystal structures of thiophene derivatives, helping to stabilize the layered arrangement of molecules. nih.govmdpi.com
The origin of these interactions is often attributed to n→σ* orbital delocalization between a lone pair of a donor atom and the anti-bonding σ* orbital of the chalcogen-containing acceptor. ed.ac.uk Unorthodox nonbonded contacts, such as S···C(π) interactions, have also been identified as contributing to the supramolecular self-assembly in the crystalline state of related thiophene compounds. acs.org
Crystal Engineering and Design of Supramolecular Structures
Following a comprehensive search of scientific literature and crystallographic databases, no specific experimental studies detailing the crystal structure, intermolecular interactions, and supramolecular assembly of this compound were found. The principles of crystal engineering rely on the detailed analysis of X-ray diffraction data to understand how molecules pack in the solid state. Without such data for this compound, a scientifically accurate and detailed discussion of its specific supramolecular structures is not possible.
Crystal engineering of thiophene-containing molecules is a broad field that utilizes non-covalent interactions—such as hydrogen bonding, π–π stacking, and sulfur-related contacts—to guide the formation of predictable, ordered solid-state architectures. nih.govnih.gov The carbothioamide group, in particular, is a strong hydrogen-bond donor (N-H) and acceptor (C=S), suggesting that hydrogen bonding would play a critical role in the supramolecular assembly of this compound. However, the specific synthons formed, their geometry, and their interplay with other interactions like π-stacking involving the thiophene ring are unknown without experimental data. mdpi.com
Theoretical calculations and computational modeling can provide insights into potential intermolecular interactions and stable crystal packing arrangements. nih.govnih.govmdpi.com Such studies could predict the likely hydrogen bonding patterns and the geometry of π-stacking for this compound. For instance, research on related thiophene derivatives often reveals planar backbones that encourage aggregation and π–π stacking, which are influenced by various noncovalent interactions. nih.govuh.edu However, these remain predictive models and cannot replace experimental determination for a detailed analysis.
Due to the absence of published research findings and crystallographic data specifically for this compound, no data tables on its intermolecular interactions or supramolecular design can be generated at this time.
Applications of Thiophene 3 Carbothioamide in Advanced Materials and Sensors
Adsorbent Materials
The functional groups present in thiophene (B33073) derivatives, particularly sulfur and nitrogen atoms, exhibit a strong affinity for heavy metal ions. This characteristic is leveraged in the development of high-capacity adsorbent materials for wastewater treatment.
To create efficient and reusable adsorbents, thiophene derivatives are often grafted onto the surface of nanoparticles, particularly magnetic nanoparticles (MNPs). This approach combines the high surface area and easy separability of MNPs with the selective metal-binding capability of the thiophene compound.
Researchers have synthesized novel materials by anchoring thiophene derivatives onto silica-coated iron oxide nanoparticles for the removal of hexavalent chromium (Cr(VI)) from water. nih.govacs.org In one study, a Schiff base was used to link a thiophene derivative, 5-formylthiophene-2-carbothioamide, to the surface of silica-coated MNPs. acs.org The resulting composite material demonstrated significant adsorption capacity for Cr(VI). The magnetic nature of the core nanoparticles allows for easy separation of the adsorbent from the water using an external magnetic field, simplifying the remediation process. nih.gov The high adsorption capacity at an optimal pH of 6 was recorded at 15.53 mg/g. nih.gov
The effectiveness of these nanocomposites is attributed to the specific functional groups (–OH, –NH₂, –COOH, and –SH) on the functionalized surface that selectively chelate with heavy metal ions. nih.gov
Surface functionalization is a key strategy to enhance the capacity and selectivity of adsorbent materials for heavy metals. nih.gov Thiophene derivatives are ideal for this purpose due to their inherent ability to coordinate with metal ions. The process involves covalently binding these organic molecules to the surface of a solid support, such as silica (B1680970) or nanoparticles. nih.govnih.gov
This surface modification provides specific chelating sites for the targeted metal ions, increasing the efficiency of the adsorption process. nih.gov For instance, a β-ketoenol-pyrazole-thiophene receptor was grafted onto a silica surface to create a new adsorbent, SiNPz-Th, for the removal of Pb(II), Cu(II), Zn(II), and Cd(II) ions. nih.gov The study investigated various environmental parameters, finding the maximum adsorption capacities at a pH of 6 and a contact time of 30 minutes. nih.gov
The following table summarizes the adsorption performance of a thiophene-functionalized silica material for various heavy metal ions.
| Metal Ion | Maximum Adsorption Capacity (mg/g) |
| Pb(II) | 102.20 |
| Cu(II) | 76.42 |
| Zn(II) | 68.95 |
| Cd(II) | 32.68 |
This data is based on research findings for the adsorbent SiNPz-Th. nih.gov
Fluorescent Chemosensors
Thiophene derivatives have been extensively utilized as fluorescence signaling units in the design of chemosensors for detecting various metal ions. mdpi.comnih.gov These sensors offer a sensitive, selective, and often cost-effective method for quantitative analysis in environmental and biological systems. nih.gov
Several novel fluorescent chemosensors based on thiophene structures have been developed for the selective detection of zinc ions (Zn²⁺). mdpi.comnih.gov One such sensor, a hydrazine-carbothioamide-based compound named TCC, demonstrated selective fluorescence emission for Zn²⁺ without interference from other metal ions. mdpi.com This sensor was successfully applied for detecting Zn²⁺ in practical samples, including water, paper strips, and even in zebrafish, with a detection limit as low as 0.39 μM in solution. mdpi.com
Another study reported a thiophene-based Schiff base sensor that exhibited a significant fluorescence enhancement upon binding with Zn²⁺, attributed to the formation of a 1:1 complex. sciforum.net The selectivity of these sensors is a key feature; for example, one sensor showed a remarkable fluorescence increase specifically with Zn²⁺, while other common cations did not elicit a similar response. mdpi.com The detection limit for this particular sensor was found to be 2.55 ± 0.05 μM, which is well below the standard set by the World Health Organization. mdpi.comnih.govdntb.gov.ua
The operating principle behind many thiophene-based fluorescent sensors is the Chelation-Enhanced Fluorescence (CHEF) effect. mdpi.comnih.govmdpi.comsciforum.net In the unbound state, the sensor molecule often has low fluorescence due to processes like photoinduced electron transfer (PET) or intramolecular rotations and vibrations that allow for non-radiative energy decay.
Upon chelation with a target metal ion, such as Zn²⁺, a rigid complex is formed. mdpi.comsciforum.net This complexation inhibits the non-radiative decay pathways. The restriction of intramolecular rotation and the blocking of PET processes lead to a significant increase in the fluorescence quantum yield, resulting in a "turn-on" fluorescent signal. mdpi.com The binding of the sensor's nitrogen and oxygen or sulfur atoms to the metal ion is a key part of this mechanism. mdpi.commdpi.com The formation of this stable complex enhances the radiative transition, making the detection of the metal ion possible through a measurable increase in fluorescence intensity. mdpi.comuncw.edu
Non-Linear Optical (NLO) Materials
Organic materials with high non-linear optical (NLO) susceptibilities are of great interest for applications in optoelectronics. aip.org Thiophene derivatives have been identified as highly promising candidates for second and third-order NLO materials. aip.orgnih.gov The large NLO response in these organic molecules is typically associated with intramolecular charge transfer (ICT) occurring between an electron donor and an electron acceptor group connected by a π-conjugated system. aip.org
The thiophene ring serves as an efficient electron donor in these molecular frameworks. aip.org When combined with a suitable electron acceptor group through a conjugated bridge, the resulting molecule can exhibit a large second-order NLO coefficient (β). aip.orgworldscientific.com Theoretical and experimental studies have confirmed that the sulfur atom in the thiophene ring acts as an effective electron donor, giving rise to highly efficient NLO properties. aip.org
Research has shown that modifying the structure of these chromophores, for instance by substituting groups on the vinylene bridge, can significantly enhance the molecular hyperpolarizability. worldscientific.com The design of D–π–A (donor–π–acceptor) configured compounds using thiophene as a π-spacer has been shown to achieve remarkable NLO responses. nih.gov The efficiency of these materials is often evaluated by their hyperpolarizability values, with studies reporting promising results for various thiophene-based derivatives. nih.govnih.gov For example, a study on phenylethenylthiophene derivatives was conducted with the aim of producing new and efficient materials for second harmonic generation (SHG). rsc.org
| Compound Type | Key Finding |
| 2-nitro-l-(2-thienyl)ethene | Molecular NLO coefficient (β) is 1 times that of para-nitroaniline. aip.org |
| 4-nitro-l-(2-thienyl)-1,3-butadiene | Molecular NLO coefficient (β) is 3 times that of para-nitroaniline. aip.org |
| PYFD2 (Thiophene π-spacer) | Showed a high βtot value of 2.376 × 10−28 esu. nih.gov |
| MSTD7 (Thiophene derivative) | Exhibited a first hyperpolarizability (βtotal) of 13.44 × 10–27 esu. nih.gov |
Biological and Medicinal Chemistry of Thiophene 3 Carbothioamide Derivatives
Anticancer Activities
Thiophene-3-carbothioamide derivatives have emerged as a significant class of compounds in oncology research, demonstrating a wide range of anticancer activities through various mechanisms of action.
Inhibitory Activity Against Cancer Cell Lines
Derivatives of this compound have shown considerable inhibitory effects against a spectrum of human cancer cell lines. Research has highlighted the cytotoxic potential of these compounds against liver, colon, breast, prostate, and lung cancer cells.
One study reported on a series of novel thiophene-3-carboxamide (B1338676) derivatives, with a particular compound, 14d , exhibiting excellent anti-proliferative activity against HCT116 (colon), MCF7 (breast), PC3 (prostate), and A549 (lung) cell lines. nih.gov Another investigation focused on thiophene (B33073) carboxamide derivatives as biomimetics of Combretastatin A-4, identifying compounds 2b and 2e as the most active molecules against the Hep3B (liver) cancer cell line, with IC50 values of 5.46 and 12.58 µM, respectively. nih.govresearchgate.netnih.gov
Furthermore, a series of trisubstituted thiophene-3-carboxamide selenide (B1212193) derivatives were developed, among which compound 16e was the most potent against the HCT116 cell line with an IC50 value of 3.20 ± 0.12 μM. nih.gov This compound also displayed promising cytotoxicity in other cancer cell lines, including A549 and MCF-7. nih.gov The benzyl (B1604629) urea (B33335) tetrahydrobenzo[b]thiophene derivative, BU17 , was identified as a potent compound with broad-spectrum antitumor activity against several cancer cell lines, including the non-small cell lung cancer cell line, A549. nih.gov
Table 1: Inhibitory Activity of this compound Derivatives Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) |
|---|---|---|---|
| 14d | HCT116 | Colon Carcinoma | Not specified |
| MCF7 | Breast Adenocarcinoma | Not specified | |
| PC3 | Prostate Adenocarcinoma | Not specified | |
| A549 | Lung Carcinoma | Not specified | |
| 2b | Hep3B | Hepatocellular Carcinoma | 5.46 |
| 2e | Hep3B | Hepatocellular Carcinoma | 12.58 |
| 16e | HCT116 | Colon Carcinoma | 3.20 ± 0.12 |
| A549 | Lung Carcinoma | 7.86 ± 0.09 | |
| MCF-7 | Breast Adenocarcinoma | 8.81 ± 0.14 | |
| BU17 | A549 | Lung Carcinoma | Not specified |
Mechanism of Action
The anticancer effects of this compound derivatives are attributed to several distinct mechanisms, including the disruption of the cell cycle, generation of reactive oxygen species (ROS), and induction of apoptosis.
A study on a novel thiophene-3-carboxamide derivative, 14d , revealed that its mechanism of inducing cancer cell death involves blocking the cell cycle, increasing ROS production, and inducing apoptosis. nih.gov Another compound, MB-D2 , proved to be highly effective in activating caspase 3/7, leading to mitochondrial depolarization and a decrease in ROS production, ultimately inducing apoptosis in A375 cancer cells. nih.govnih.govmdpi.com The benzyl urea tetrahydrobenzo[b]thiophene derivative, BU17 , was found to cause dose-dependent G2/M accumulation and cell cycle arrest in A549 cells. nih.gov Furthermore, treatment with BU17 led to enhanced levels of caspase 3 and 9, indicating the induction of apoptosis. nih.gov The chalcone (B49325) derivative 1C was also shown to suppress cell viability, induce cell cycle arrest at the G2/M phase, and trigger apoptosis in ovarian cancer cells, with these effects being closely associated with the generation of ROS. mdpi.com
VEGFR-2 Inhibition and Anti-Angiogenic Properties
A significant aspect of the anticancer activity of certain this compound derivatives is their ability to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. nih.govnih.gov By targeting VEGFR-2, these compounds can effectively suppress the formation of new blood vessels that tumors need to grow and metastasize.
A series of novel thiophene-3-carboxamide derivatives based on PAN-90806 were identified as potent VEGFR-2 inhibitors. nih.gov Compound 14d from this series demonstrated effective VEGFR-2 inhibitory activity with an IC50 value of 191.1 nM and was shown to inhibit VEGFR-2 protein phosphorylation in the A549 cell line. nih.gov This compound also inhibited colony formation, cell migration, and tube formation by Human Umbilical Vein Endothelial Cells (HUVECs) in a dose-dependent manner. nih.gov The thienopyridine derivative LCB03-0110 was also found to inhibit VEGFR-2 signaling in both human endothelial cells and cancer cells, effectively suppressing VEGF-induced endothelial cell proliferation, viability, migration, and capillary-like tube formation. patsnap.com
Biomimetics of Established Anticancer Agents
Researchers have successfully designed and synthesized this compound derivatives as biomimetics of Combretastatin A-4 (CA-4), a potent natural anticancer agent that targets tubulin. nih.govresearchgate.netnih.gov These synthetic analogues aim to replicate the biological activity of CA-4 while potentially offering improved pharmacokinetic properties.
One study focused on synthesizing thiophene carboxamide derivatives that mimic the polar surface area of CA-4. nih.govresearchgate.netnih.gov The most active compounds, 2b and 2e , demonstrated a comparable interaction pattern to CA-4 and colchicine (B1669291) within the tubulin-colchicine-binding pocket. nih.govresearchgate.net The thiophene ring played a critical role in these interactions, showing additional advanced interactions compared to CA-4. nih.govresearchgate.net Another study designed 2,3-diarylthiophene analogues of CA-4, with a rigid thiophene moiety to maintain the cis-olefin configuration crucial for its activity. rsc.org
Inhibition of Reverse Transcriptase (RT)-Associated Ribonuclease H (RNase H)
Thiophene-based compounds have also been investigated for their potential to inhibit the reverse transcriptase (RT)-associated ribonuclease H (RNase H) activity of HIV-1, an essential function for viral replication. nih.govnih.gov This line of research has led to the identification of heteroarylcarbothioamide derivatives as dual inhibitors of both RNase H and the RNA-dependent DNA polymerase (RDDP) functions of RT. nih.gov
A pyrazolecarbothioamide derivative, A15 , was identified that could inhibit viral replication and both RNase H and RDDP activities in the low micromolar range. nih.gov Docking simulations suggested its binding to two distinct pockets on the RT enzyme. nih.gov Another compound, the vinylogous urea derivative 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (VU6) , was reported to inhibit HIV-1 RNase H by interacting with a pocket at the junction of the p51 and p66 subunits of RT. nih.gov Furthermore, a thiophene diketo acid, 4-[5-(benzoylamino)thien-2-yl]-2,4-dioxobutanoic acid , was found to selectively inhibit polymerase-independent RNase H cleavage. researchgate.net
Antimicrobial Activities
In addition to their anticancer properties, this compound and its derivatives have demonstrated significant antimicrobial activities against a range of pathogenic bacteria and fungi. nih.govnih.gov The versatile thiophene scaffold allows for chemical modifications that can lead to potent antimicrobial agents. nih.gov
A study on novel armed thiophene derivatives revealed that compound 7 , a tetrasubstituted thiophene, was more potent than the standard drug gentamicin (B1671437) against Pseudomonas aeruginosa. nih.gov Other research on ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives found that compound S1 was a highly potent antibacterial agent against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi with a MIC value of 0.81 µM/ml. nih.gov Compound S4 from the same series displayed excellent antifungal activity against both Candida albicans and Aspergillus niger with a MIC of 0.91 µM/ml. nih.gov
Another study reported that thiophene derivatives 7b and 8 exhibited antimicrobial activity comparable to the standard drugs ampicillin (B1664943) and gentamicin for all tested bacteria. researchgate.net Additionally, compound 3 showed potent activity against Aspergillus fumigatus, while compounds 5 , 6 , and 7a were effective against Syncephalastrum racemosum. researchgate.net The antibacterial activity of certain thiophene derivatives against colistin-resistant A. baumannii and E. coli has also been demonstrated, with time-kill curve assays showing bactericidal effects. frontiersin.org
Table 2: Antimicrobial Activity of Thiophene Derivatives
| Compound/Derivative | Microorganism | Activity |
|---|---|---|
| Compound 7 | Pseudomonas aeruginosa | More potent than gentamicin |
| S1 | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi | MIC = 0.81 µM/ml |
| S4 | Candida albicans, Aspergillus niger | MIC = 0.91 µM/ml |
| 7b and 8 | Various bacteria | Comparable to ampicillin and gentamicin |
| Compound 3 | Aspergillus fumigatus | Potent activity |
| 5, 6, and 7a | Syncephalastrum racemosum | Good activity |
| Thiophenes 4 and 8 | Colistin-Resistant A. baumannii and E. coli | Bactericidal effects |
Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria
Derivatives of thiophene-3-carboxylate, which are structurally related to this compound, have been synthesized and evaluated for their antibacterial properties. A study on a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives revealed their potential as antimicrobial agents. The in vitro antibacterial activity of these compounds was assessed against a panel of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi. The minimum inhibitory concentration (MIC) was determined to quantify their efficacy.
One of the standout compounds from this series, designated as S1, demonstrated the most potent antibacterial activity against all tested bacterial strains, with a reported MIC value of 0.81 µM/ml. nih.gov This suggests that the thiophene-3-carboxylate scaffold is a promising backbone for the development of new antibacterial agents. The activity of these compounds is influenced by the nature of the substituent on the benzylideneamino group, indicating that further structural modifications could lead to enhanced potency.
Table 1: Antibacterial Activity of a Thiophene-3-carboxylate Derivative (S1)
| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) in µM/ml |
|---|---|---|
| Staphylococcus aureus | Gram-Positive | 0.81 |
| Bacillus subtilis | Gram-Positive | 0.81 |
| Escherichia coli | Gram-Negative | 0.81 |
| Pseudomonas aeruginosa | Gram-Negative | Data not available in the provided sources |
Antifungal Activity Against Fungal Strains
The same series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives was also screened for its antifungal activity against pathogenic fungal strains, namely Candida albicans and Aspergillus niger. nih.gov The results of this screening highlighted a particular derivative, S4, which exhibited excellent antifungal activity against both tested fungi.
Compound S4 showed a minimum inhibitory concentration (MIC) of 0.91 µM/ml against both C. albicans and A. niger. nih.gov This potent and broad-spectrum antifungal activity underscores the potential of the thiophene-3-carboxylate framework in the design of novel antifungal therapeutics. The structure-activity relationship of these compounds indicated that the substituents on the benzylideneamino moiety play a crucial role in determining the antifungal efficacy.
Table 2: Antifungal Activity of a Thiophene-3-carboxylate Derivative (S4)
| Fungal Strain | Minimum Inhibitory Concentration (MIC) in µM/ml |
|---|---|
| Candida albicans | 0.91 |
| Aspergillus niger | 0.91 |
Enzyme Inhibition
This compound derivatives have also been investigated as inhibitors of various enzymes implicated in a range of diseases. Their ability to interact with the active sites of these enzymes makes them attractive candidates for drug discovery.
Carbonic Anhydrase II (CA II) Inhibition
A series of hydrazine-1-carbothioamide derivatives, including a compound with a thiophene group, was synthesized and evaluated for their inhibitory potential against bovine carbonic anhydrase II (b-CA II). nih.gov Carbonic anhydrase II is a zinc-containing enzyme that plays a crucial role in various physiological processes, and its inhibition is a therapeutic target for several conditions.
The study revealed that the thiophene-containing hydrazine-1-carbothioamide derivative (compound 3j) exhibited inhibitory activity against b-CA II with an IC₅₀ value of 3.71 ± 0.25 µM. nih.gov While this was less potent compared to other derivatives in the same study, it confirms that the carbothioamide scaffold incorporating a thiophene ring can interact with and inhibit this enzyme.
Table 3: Inhibition of Bovine Carbonic Anhydrase II (b-CA II) by a Thiophene-containing Hydrazine-1-carbothioamide Derivative
| Compound | IC₅₀ (µM) |
|---|---|
| Thiophene-containing hydrazine-1-carbothioamide (3j) | 3.71 ± 0.25 |
15-Lipoxygenase (15-LOX) Inhibition
The same series of hydrazine-1-carbothioamide derivatives was also tested for their ability to inhibit 15-lipoxygenase (15-LOX), an enzyme involved in the inflammatory cascade. nih.gov The results demonstrated that several of these compounds were potent inhibitors of 15-LOX.
Notably, while the thiophene-containing derivative (3j) was a selective inhibitor of CA II, other carbothioamide derivatives in the study showed significant 15-LOX inhibition. nih.gov For instance, compound 3h in the series was identified as the most potent inhibitor of both b-CA II and 15-LOX with IC₅₀ values of 0.13 ± 0.01 µM and 0.14 ± 0.01 µM, respectively. nih.gov This highlights the potential of the carbothioamide scaffold in developing potent enzyme inhibitors.
Table 4: Inhibition of 15-Lipoxygenase (15-LOX) by Hydrazine-1-carbothioamide Derivatives
| Compound | IC₅₀ (µM) |
|---|---|
| Compound 3h | 0.14 ± 0.01 |
| Thiophene-containing hydrazine-1-carbothioamide (3j) | Not reported as a significant inhibitor of 15-LOX |
Neuronal Nitric Oxide Synthase (nNOS) Inhibition
While the overproduction of nitric oxide by neuronal nitric oxide synthase (nNOS) is linked to neurodegenerative diseases, making it a significant therapeutic target, specific research on the inhibitory activity of this compound derivatives against nNOS is not available in the provided search results. ewha.ac.krnih.gov Studies on related compounds, such as thiophene-2-carboximidamides, have shown that the thiophene scaffold can be utilized to develop nNOS inhibitors. nih.gov However, direct evidence for the efficacy of this compound derivatives is currently lacking.
Monoamine Oxidases (MAO) Inhibition
The inhibition of monoamine oxidases (MAO-A and MAO-B) is a key strategy in the treatment of neurodegenerative disorders like Parkinson's disease. Research into benzo[b]thiophene-3-ole-2-phenylcarboxamide derivatives, which are structurally related to this compound, has shown their potential as MAO inhibitors. uniroma1.it
In one study, a series of these carboxamide analogues were synthesized and tested for their ability to inhibit human MAO-A and MAO-B. uniroma1.it Many of the compounds displayed selectivity for the MAO-B isoform. One particular derivative, compound 5, which features a 2-methoxy group, was found to achieve complete (100%) inhibition of MAO-B at a concentration of 10 µM. uniroma1.it This indicates that the benzo[b]thiophene carboxamide scaffold is a promising starting point for the development of potent and selective MAO-B inhibitors.
Table 5: Inhibition of Monoamine Oxidase B (MAO-B) by a Benzo[b]thiophene-3-ole-2-phenylcarboxamide Derivative
| Compound | Concentration (µM) | % Inhibition of MAO-B |
|---|---|---|
| Compound 5 (with 2-methoxy group) | 10 | 100 |
Urease Enzyme Inhibition
Urease, a nickel-containing enzyme, plays a crucial role in the pathogenesis of infections caused by bacteria such as Helicobacter pylori and Proteus mirabilis, contributing to conditions like gastritis, peptic ulcers, and urinary tract infections. The inhibition of this enzyme is a key strategy for combating such infections. This compound derivatives, particularly as part of larger molecular structures like thiosemicarbazones, have shown significant potential as urease inhibitors.
A study on a series of morpholine-thiophene hybrid thiosemicarbazones (compounds 5a-i ) revealed their potent urease inhibitory effects, with most compounds exhibiting greater potency than the standard inhibitor, thiourea (B124793) (IC50 = 22.31 ± 0.03 µM) frontiersin.org. The lead inhibitor from this series, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (5g ), displayed an impressive IC50 value of 3.80 ± 1.9 µM and exhibited an uncompetitive mode of inhibition frontiersin.org.
The inhibitory activities of these derivatives are detailed in the table below.
| Compound | Substituent on Thiophene Ring | IC50 (µM) frontiersin.org |
| 5a | None | 4.94 ± 2.7 |
| 5b | None (with methyl on imine) | 4.96 ± 3.0 |
| 5c | 4-methyl | 4.00 ± 2.4 |
| 5d | 5-methyl | - |
| 5e | 3-chloro | 4.81 ± 1.5 |
| 5f | 3-bromo | 5.77 ± 0.7 |
| 5g | 5-chloro | 3.80 ± 1.9 |
| 5h | 5-bromo | 3.98 ± 2.2 |
| 5i | 5-nitro | 3.90 ± 2.7 |
| Thiourea | Standard | 22.31 ± 0.03 |
Note: A specific IC50 value for compound 5d was not provided in the source.
The structure-activity relationship (SAR) analysis of this series indicated that the presence of electron-withdrawing groups at the 5-position of the thiophene ring, such as chloro, bromo, and nitro groups, resulted in the most potent inhibitory activity frontiersin.org. For instance, compounds 5g , 5h , and 5i all demonstrated IC50 values below 4 µM frontiersin.org. The position of the substituent on the thiophene ring also influences the activity, with a methyl group at the 4-position (5c ) showing slightly better inhibition than at the 5-position (5d ) frontiersin.org.
c-Jun N-terminal Kinase (JNK) Inhibition
c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated by various stress signals and play a pivotal role in inflammatory diseases, neurodegenerative disorders, and cancer. Consequently, the development of JNK inhibitors is of significant therapeutic interest. Thiophene-3-carboxamide derivatives have been identified as a promising class of JNK inhibitors.
Comprehensive SAR studies on a series of thiophene-3-carboxamide derivatives have elucidated key structural requirements for potent JNK inhibition nih.gov. The initial hit compound, 4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamide (1 ), exhibited an IC50 value of 26.0 µM for JNK1 inhibition nih.gov.
Key findings from the SAR studies include:
Position of the Carboxamide Group: The placement of the carboxamide group at the 3-position of the thiophene ring is crucial for activity. An analog with the carboxamide at the 5-position was found to be completely inactive nih.gov.
Substitution on the Thiophene Ring: Methyl substitutions at the 4- and 5-positions of the thiophene ring were found to be detrimental to the inhibitory activity. The unsubstituted analog (5g ) showed a significantly better IC50 value of 5.4 µM compared to the 4-methyl, 5-methyl, or 4,5-dimethyl substituted compounds (IC50 > 25 µM) nih.gov.
Modifications at the 2-Position: Exploration of various aryl and heteroaryl substitutions at the 2-position of the thiophene ring led to the identification of more potent inhibitors. For example, a compound with a chlorine at the 2-position of the benzene (B151609) ring (26 ) showed a potent IC50 of 1.4 µM nih.gov.
The following table summarizes the JNK1 inhibitory activity of selected thiophene-3-carboxamide derivatives.
| Compound | Modifications | JNK1 IC50 (µM) nih.gov |
| 1 | 4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido) | 26.0 |
| 5f | Carboxamide at 5-position | > 100 |
| 5g | Unsubstituted thiophene | 5.4 |
| 26 | 2-(2-(2-chlorophenyl)acetamido) | 1.4 |
| 27 | 2-(2-(3-chlorophenyl)acetamido) | 2.6 |
These studies highlight that the thiophene-3-carboxamide scaffold can be effectively optimized to yield potent and selective JNK inhibitors.
Antioxidant Properties
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. Thiophene derivatives, including those with a carbothioamide moiety, have been investigated for their antioxidant potential.
In a study evaluating a series of novel thiophene-2-carboxamide derivatives, their antioxidant activity was assessed using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) method nih.gov. The results indicated that the nature of the substituent at the 3-position of the thiophene ring significantly influences the antioxidant capacity.
The 3-amino thiophene-2-carboxamide derivatives (7a-c ) demonstrated the highest antioxidant activity, with compound 7a showing an inhibition of 62.0%, which is comparable to the standard antioxidant ascorbic acid (88.44%) nih.gov. The 3-hydroxy derivatives (3a-c ) exhibited moderate activity, while the 3-methyl derivatives (5a-c ) showed the lowest antioxidant potential nih.gov.
The antioxidant activities of these thiophene-2-carboxamide derivatives are presented in the table below.
| Compound Series | Substituent at 3-position | Antioxidant Activity (% Inhibition) nih.gov |
| 7a-c | Amino | 46.9 - 62.0 |
| 3a-c | Hydroxy | 28.4 - 54.9 |
| 5a-c | Methyl | 12.0 - 22.9 |
These findings suggest that the presence of an amino group at the 3-position of the thiophene ring enhances the antioxidant properties of these carboxamide derivatives.
Anti-inflammatory and Analgesic Properties
Inflammation is a protective response of the body to injury or infection, but chronic inflammation can lead to various diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to treat inflammation and pain. Research into thiophene derivatives has revealed their potential as anti-inflammatory and analgesic agents nih.gov. The anti-inflammatory properties of thiophene-based compounds are often attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes researchgate.net.
In an in-vivo study using the carrageenan-induced rat paw edema model, a series of ethyl 3-amino-4-cyano-5-(substituted)thiophene-2-carboxylates were evaluated for their anti-inflammatory activity jpsbr.org. One of the synthesized compounds, 1c , demonstrated the maximum inhibitory activity jpsbr.org.
Furthermore, a study on a 2-(4-methylphenylimino)-3-carboxamide substituted thiophene compound investigated its peripheral analgesic activity using two models: acetic acid-induced writhing and the late phase of the formalin-induced paw licking test in mice researchgate.net. In the acetic acid-induced writhing test, a 40 mg/kg dose of the compound showed a significant pain inhibition percentage (PIP) of 78%, compared to 91% for the standard drug aspirin (B1665792) researchgate.net. In the formalin test, the same dose exhibited a maximum PIP of 58% in the late phase, whereas aspirin showed 86% inhibition researchgate.net. These results indicate a moderate peripheral analgesic activity for this thiophene-3-carboxamide derivative.
Antimalarial and Antituberculosis Properties
The emergence of drug-resistant strains of Plasmodium falciparum and Mycobacterium tuberculosis necessitates the development of new antimalarial and antitubercular agents. Thiophene-containing compounds have shown promise in both of these therapeutic areas.
In the realm of antimalarial research, bromo-benzothiophene carboxamide derivatives have been identified as potent inhibitors of the asexual blood stages of Plasmodium both in vitro and in vivo nih.gov. Specifically, 3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide was found to significantly enhance the survival of mice infected with P. berghei nih.gov.
With regard to antituberculosis activity, various thiophene derivatives have been synthesized and evaluated. A quantitative structure-activity relationship (QSAR) study was conducted on a series of substituted thiophene carboxamide derivatives to explore their antitubercular potential jetir.org. The study reported the minimum inhibitory concentration (MIC) values for these compounds against Mycobacterium tuberculosis.
The table below presents the antitubercular activity of selected thiophene carboxamide derivatives.
| Compound | Substituent | MIC (µM) jetir.org |
| 7a | Methyl | 88.6 |
| 7b | Phenyl | 72.65 |
These findings, although preliminary, suggest that the thiophene carboxamide scaffold is a viable starting point for the development of novel antitubercular agents. Further optimization of the substituents on the thiophene and carboxamide moieties could lead to more potent compounds.
Structure-Activity Relationship (SAR) Studies in Medicinal Contexts
The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different functional groups and their positions on the thiophene scaffold influence the pharmacological effects.
The nature and position of substituents on the thiophene ring have a profound impact on the biological activities of these compounds.
For Urease Inhibition: As discussed in section 8.3.5, the presence of electron-withdrawing groups such as chloro, bromo, and nitro at the 5-position of the thiophene ring in morpholine-thiophene hybrid thiosemicarbazones significantly enhances their urease inhibitory activity frontiersin.org. The position of the substituent is also critical, with a methyl group at the 4-position conferring slightly better activity than at the 5-position frontiersin.org.
For JNK Inhibition: In the case of JNK inhibitors based on the thiophene-3-carboxamide scaffold, substitutions at the 4- and 5-positions of the thiophene ring with methyl groups were found to be unfavorable for activity nih.gov. An unsubstituted thiophene ring was preferred for higher potency nih.gov. The position of the carboxamide group itself is paramount, with the 3-position being essential for JNK inhibition nih.gov.
For Antioxidant Activity: The antioxidant properties of thiophene-2-carboxamide derivatives are heavily influenced by the substituent at the 3-position. An amino group at this position leads to the highest antioxidant activity, followed by a hydroxyl group, with a methyl group resulting in the lowest activity nih.gov.
For Anti-inflammatory Activity: The anti-inflammatory activity of thiophene derivatives is often associated with the presence of specific functional groups such as carboxylic acids, esters, amines, and amides nih.gov. Methyl and methoxy (B1213986) groups have also been highlighted as important for biological target recognition, particularly for COX and LOX inhibition researchgate.net.
These examples clearly demonstrate that the biological profile of this compound derivatives can be finely tuned by strategic modifications of the substituents on the thiophene ring, providing a roadmap for the design of more potent and selective therapeutic agents.
Steric Hindrance Effects
Steric hindrance, the effect of the spatial arrangement of atoms or groups at or near a reacting site, plays a crucial role in the biological activity of this compound derivatives. The size and volume of substituents on the thiophene ring and its associated functional groups can significantly influence the molecule's ability to interact with its biological target, thereby modulating its therapeutic efficacy.
Research into the structure-activity relationships (SAR) of various thiophene-3-carboxamide derivatives has provided insights into the impact of steric bulk. For instance, in a series of c-Jun N-terminal kinase (JNK) inhibitors based on a thiophene-3-carboxamide scaffold, substitutions at the 4 and 5-positions of the thiophene ring were found to be detrimental to activity. Specifically, the introduction of methyl groups at both the 4- and 5-positions resulted in compounds with significantly reduced inhibitory activity compared to the unsubstituted analog. nih.gov This suggests that increased steric bulk in these positions may hinder the optimal binding of the inhibitor to the JNK enzyme.
Molecular Conformation and Biological Activity
The three-dimensional arrangement of atoms in a molecule, or its molecular conformation, is a key determinant of its biological activity. For this compound derivatives, specific conformational features have been identified as being critical for their observed therapeutic effects, which include antibacterial, antifungal, and anticancer activities. nih.govresearchgate.netmdpi.com
A recurring and significant conformational feature in many biologically active thiophene-3-carboxamide derivatives is the formation of an intramolecular hydrogen bond. scispace.comnih.govresearchgate.netresearchgate.net This bond, typically between a nitrogen and a hydrogen atom, results in the formation of a pseudo-six-membered ring. scispace.comnih.govresearchgate.netresearchgate.net This structural feature has the effect of "locking" the molecular conformation, thereby reducing its flexibility. scispace.comnih.govresearchgate.netresearchgate.net This conformational rigidity is believed to be advantageous for biological activity, as it pre-organizes the molecule for optimal binding to its target receptor or enzyme, reducing the entropic penalty of binding.
The planarity of the thiophene ring is another important aspect of the molecular conformation of these derivatives. scispace.commdpi.com The aromaticity and planarity of the thiophene ring are thought to enhance receptor binding. mdpi.com Furthermore, the relative orientation of other ring systems attached to the thiophene core can influence biological activity. For example, in some antibacterial and antifungal derivatives, a toluidine ring is coplanar with the thiophene ring, a feature that appears to be consistent with their biological function. nih.govresearchgate.net In other instances, the relative orientation of different aryl groups can be influenced by the electronic effects of their substituents, leading to specific spatial arrangements that are crucial for activity. researchgate.net
Preclinical Development and Lead Compound Identification
The journey of a this compound derivative from a synthesized compound to a potential drug candidate involves a rigorous preclinical development process, which begins with the identification of a promising lead compound. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target.
Several thiophene-3-carboxamide derivatives have emerged as lead compounds in various therapeutic areas. For instance, compound 14d was identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy due to its role in angiogenesis. nih.gov This compound demonstrated excellent anti-proliferative activity against several cancer cell lines. nih.gov Molecular docking and dynamics simulations further supported its potential by showing that it could stably bind to the active site of VEGFR-2. nih.gov
Another example is the identification of 4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamide (1) as a hit compound in the development of JNK inhibitors. nih.gov This compound served as the starting point for medicinal chemistry efforts to develop more potent and selective inhibitors.
The process of lead optimization involves systematically modifying the structure of the lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. This can involve altering substituents to enhance binding affinity, reduce toxicity, and improve metabolic stability. For example, in the development of ANO1 inhibitors for inflammatory pain, a series of 4-arylthiophene-3-carboxylic acid derivatives were synthesized and optimized, leading to the identification of DFBTA (4-(4-chlorophenyl)-2-(2,5-difluorobenzamido)thiophene-3-carboxylic acid). nih.gov This compound exhibited potent ANO1 inhibition with an IC50 of 24 nM and displayed a favorable preclinical profile, including weak cytotoxicity and cardiotoxicity, excellent oral bioavailability (>75%), and limited brain penetration. nih.gov
Preclinical development also involves a battery of in vitro and in vivo studies to assess the compound's ADME-T (absorption, distribution, metabolism, excretion, and toxicity) profile. nih.gov For instance, the anticancer activity of thiophene carboxamide derivatives biomimetic to Combretastatin A-4 was evaluated, and their ADME-T profiles were predicted to assess their drug-likeness and potential toxicity. nih.gov These studies are crucial for selecting the most promising candidates for further development and eventual clinical trials.
The following table summarizes the key biological activities of the lead compounds mentioned:
| Compound | Target | Biological Activity | Therapeutic Area |
| 14d | VEGFR-2 | Anti-proliferative, Anti-angiogenic | Cancer |
| 1 | JNK | Kinase Inhibition | Inflammation, Neurodegeneration |
| DFBTA | ANO1 | Chloride Channel Inhibition | Inflammatory Pain |
Q & A
Q. What are the common synthetic routes for Thiophene-3-carbothioamide derivatives, and how are intermediates purified?
Methodological Answer: this compound derivatives are typically synthesized via acylation or amidation reactions. For example, intermediates such as thiophene carboxylic acids are reacted with anhydrides (e.g., succinic or maleic anhydride) in dry dichloromethane (CH₂Cl₂) under nitrogen protection. The reaction mixture is refluxed overnight, cooled, and concentrated. Purification is achieved using reverse-phase HPLC with methanol-water gradients (30% → 100%) to isolate products in yields ranging from 47% to 67%. Key steps include nitrogen atmosphere maintenance to prevent oxidation and HPLC optimization for purity .
Q. What spectroscopic techniques are used to characterize this compound derivatives?
Methodological Answer: Structural elucidation involves:
- ¹H/¹³C NMR : Assign chemical shifts to confirm substitution patterns (e.g., aromatic protons at δ 6.5–8.5 ppm, carbonyl carbons at δ 165–175 ppm).
- IR spectroscopy : Identify functional groups (e.g., C=O stretches at 1650–1750 cm⁻¹, NH stretches at 3200–3400 cm⁻¹).
- LC-MS/HRMS : Verify molecular weights (e.g., [M+H]⁺ peaks with <2 ppm error).
- Melting point analysis : Confirm compound purity (e.g., sharp melting ranges like 197–199°C). Full experimental details, including solvent systems and instrumentation parameters, must be reported for reproducibility .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound derivatives with sterically hindered substituents?
Methodological Answer: Yield optimization strategies include:
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to activate anhydrides.
- Solvent selection : Replace CH₂Cl₂ with polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates.
- Temperature modulation : Conduct reactions under microwave-assisted conditions (e.g., 100°C, 30 min) to reduce side-product formation.
- In-situ monitoring : Employ thin-layer chromatography (TLC) or inline UV-vis spectroscopy to track reaction progress. Post-reaction, column chromatography with silica gel (hexane/ethyl acetate gradients) can improve separation efficiency .
Q. How should researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer: Contradictions arise from overlapping signals (e.g., aromatic protons in crowded regions) or ambiguous carbonyl assignments. Mitigation approaches:
- 2D NMR (COSY, HSQC) : Resolve proton-proton and carbon-proton correlations.
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.
- Isotopic labeling : Use deuterated analogs to simplify spectra. For example, in compound 23 ( ), HSQC confirmed the amide NH proton’s coupling to the carbonyl carbon, resolving misassignment risks .
Q. What methodologies are used to establish structure-activity relationships (SAR) for this compound’s biological activity?
Methodological Answer: SAR studies involve:
- Analog synthesis : Introduce substituents (e.g., halogen, tert-butyl) at positions 2, 5, or 6 of the thiophene ring to modulate electronic/steric effects.
- Biological assays : Test analogs against targets (e.g., kinase inhibitors for c-Fms or FLT3) using enzyme inhibition assays (IC₅₀ determination).
- Molecular docking : Map interactions with active sites (e.g., AutoDock Vina) to identify critical hydrogen bonds or π-π stacking. For instance, tert-butyl groups in compound 3 ( ) enhanced hydrophobic interactions, improving antibacterial activity .
Q. How can computational methods predict the reactivity of this compound in substitution reactions?
Methodological Answer:
- Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps to identify nucleophilic/electrophilic sites. Thiophene’s sulfur atom often acts as a nucleophilic center.
- Reactivity descriptors : Use Fukui indices to predict regioselectivity (e.g., C-2 vs. C-5 substitution).
- Solvent effects modeling : Apply COSMO-RS to simulate solvent interactions (e.g., acetonitrile vs. THF). These methods guide experimental design for functionalization (e.g., bromination at C-5 for cross-coupling reactions) .
Data Interpretation and Reproducibility
Q. What are best practices for reporting experimental data to ensure reproducibility?
Methodological Answer:
- Full characterization : Report NMR (solvent, reference peaks), IR (key bands), and HRMS (calibration standards).
- Crystallography : Deposit .cif files for X-ray structures in public databases (e.g., CCDC).
- Negative results : Document failed conditions (e.g., reaction times, solvent incompatibilities). Example: mandates reporting Rf values, microanalysis, and optical rotation ([α]D) for new compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
